Product packaging for 4-Amino-5-chloro-2-fluorophenol(Cat. No.:CAS No. 847872-10-0)

4-Amino-5-chloro-2-fluorophenol

Cat. No.: B1279493
CAS No.: 847872-10-0
M. Wt: 161.56 g/mol
InChI Key: GAICBADMNLLFDV-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-fluorophenol is a useful research compound. Its molecular formula is C6H5ClFNO and its molecular weight is 161.56 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFNO B1279493 4-Amino-5-chloro-2-fluorophenol CAS No. 847872-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-chloro-2-fluorophenol
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InChI

InChI=1S/C6H5ClFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GAICBADMNLLFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001303722
Record name 4-Amino-5-chloro-2-fluorophenol
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Molecular Weight

161.56 g/mol
Source PubChem
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CAS No.

847872-10-0
Record name 4-Amino-5-chloro-2-fluorophenol
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Record name 4-amino-5-chloro-2-fluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-5-chloro-2-fluorophenol (CAS No: 847872-10-0). Due to the limited availability of experimental data for this specific isomer, this document also presents comparative data for structurally related aminophenols to offer a broader context for researchers. Furthermore, this guide outlines general experimental protocols for the synthesis and characterization of such compounds, along with a conceptual workflow for novel chemical entity evaluation.

Introduction

This compound is a halogenated aromatic amine and phenol derivative.[1] Its molecular structure, featuring amino, chloro, fluoro, and hydroxyl functional groups, suggests its potential as a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other specialized chemicals. Understanding the physicochemical properties of this molecule is fundamental for its application in drug design, process development, and formulation. This guide aims to consolidate the available data and provide standardized methodologies for its further investigation.

Physicochemical Properties

Quantitative data for this compound is scarce in publicly available literature. The following table summarizes the known properties of the target compound and provides a comparative analysis with closely related isomers. It is crucial to note that the properties of isomers can vary significantly, and the data for related compounds should be used for reference purposes only.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Target Compound)2-Amino-4-chloro-5-fluorophenol4-Chloro-2-aminophenol2-Amino-5-chlorophenol4-Amino-2-chlorophenol
CAS Number 847872-10-0[1][2][3]303181-72-8[4][5]95-85-2[6][7][8]28443-50-7[9]3964-52-1[10][11]
Molecular Formula C₆H₅ClFNO[1][3]C₆H₅ClFNO[4]C₆H₆ClNO[6][12]C₆H₆ClNO[9]C₆H₆ClNO[10][11]
Molecular Weight 161.56 g/mol [1]161.56 g/mol [4]143.57 g/mol [6][12]143.57 g/mol [9]143.57 g/mol [10]
Physical Form Data not availableBrown Solid[4]Light brown crystalline solid/powder[7][12]SolidBrown to black crystals/powder[11]
Melting Point (°C) Data not availableData not available (For reference, 2-Amino-4-chlorophenol: 140°C; 2-Amino-5-fluorophenol: 135-140°C)[4]138 - 142[6]145 - 153[9]148.0 - 154.0[11]
Boiling Point (°C) Data not availableData not availableData not available185.5 (rough estimate)[9]Data not available
Water Solubility Data not availableData not available3 g/L at 26°C[7]Data not availableInsoluble in water[13]
Organic Solvent Solubility Data not availableSlightly soluble in Chloroform and Methanol (for 5-Amino-2-chloro-4-fluorophenol)[4]Soluble in acetone, methanol, benzene, and alkaline/acidic solutions[6]Soluble in Methanol[9]Data not available
logP (Octanol/Water) Data not availableData not available1.24 (estimated)[12]1.581.8[10]
pKa Data not availableData not availableData not available8.79 (Predicted)Data not available

Experimental Protocols

General Synthesis of Substituted Aminophenols

A common and adaptable method for the synthesis of substituted aminophenols is the reduction of the corresponding nitrophenol.[14] This can be achieved through catalytic hydrogenation or by using reducing agents like iron in an acidic medium.[12]

Example Protocol: Reduction of a Nitrophenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted nitrophenol in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Addition of Reducing Agent: Add a reducing agent such as iron powder and a small amount of acid (e.g., hydrochloric acid or acetic acid) to catalyze the reaction. Alternatively, for catalytic hydrogenation, a catalyst like palladium on carbon (Pd/C) or Raney nickel is added to the solution.

  • Reaction Conditions: If using iron, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a controlled temperature and pressure.

  • Work-up: After the reaction is complete, cool the mixture and filter it to remove the iron salts or the catalyst.

  • Isolation and Purification: Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the aminophenol. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method.[15][16][17][18]

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Measurement: The sample is heated slowly (typically at a rate of 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.[19][20][21][22]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask or vial.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of logP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or estimated by HPLC.[23][24][25][26][27]

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Analysis: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualized Workflows and Relationships

// Nodes Start [label="Substituted\nNitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nAminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Fe/H+ or Pd/C, H2)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up &\nPurification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reduction [label="Solvent"]; Catalyst -> Reduction [style=dashed]; Reduction -> Workup [label="Crude Product"]; Workup -> Product [label="Purified Product"]; } Caption: General Synthesis Route for Substituted Aminophenols.

// Nodes Synthesis [label="Synthesis and\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural\nElucidation\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Purity Analysis\n(HPLC, GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeltingPoint [label="Melting Point\nDetermination", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Solubility\nAssessment", fillcolor="#FBBC05", fontcolor="#202124"]; Lipophilicity [label="Lipophilicity\n(logP Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Acidity [label="Acidity\n(pKa Measurement)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Stability Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Comprehensive\nPhysicochemical Profile", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Structure; Synthesis -> Purity; Purity -> MeltingPoint; Purity -> Solubility; Purity -> Lipophilicity; Purity -> Acidity; Lipophilicity -> Stability; MeltingPoint -> Data; Solubility -> Data; Lipophilicity -> Data; Acidity -> Data; Stability -> Data; } Caption: Workflow for Physicochemical Characterization.

Conclusion

While this compound is commercially available, its physicochemical properties are not well-documented in scientific literature. This guide serves as a starting point for researchers by providing the available information and offering a comparative analysis with related isomers. The outlined experimental protocols provide a framework for the systematic characterization of this and other novel compounds. Further experimental investigation is necessary to fully elucidate the properties of this compound and to enable its potential applications in various fields of chemical research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Amino-5-chloro-2-fluorophenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis commences from the precursor (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate and proceeds through a two-step reaction sequence involving reduction of the nitro group followed by hydrolysis of the carbonate ester. This guide details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the catalytic hydrogenation of (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate to yield (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate. The subsequent step is the hydrolysis of this intermediate to afford the final product, this compound.[1]

Synthesis_Pathway A (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate B (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate A->B Catalytic Hydrogenation (H₂, Pd/C) C This compound B->C Hydrolysis (NaOH, H₂O)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

The following protocols are based on procedures outlined in the cited literature.[1]

Step 1: Synthesis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

This step focuses on the reduction of the nitro group of (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate.

Reaction Scheme:

(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate + H₂ --(Pd/C)--> (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

Materials and Reagents:

ReagentQuantityMolar Equivalent
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate26.36 g1.0
Toluene--
5% Palladium on Carbon (Pd/C)0.2 g-
Hydrogen (H₂)20 kg/cm ²-

Procedure:

  • In a 500 ml autoclave, charge 26.36 g of (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate and toluene.

  • Add 0.2 g of 5% Pd/C catalyst to the mixture.

  • Replace the atmosphere inside the autoclave with nitrogen.

  • Pressurize the autoclave with hydrogen to 20 kg/cm ².

  • Heat the reaction mixture to 40°C and maintain for the duration of the reaction.

  • Upon completion of the reaction, the catalyst is filtered off to yield the product.

Quantitative Data:

ParameterValue
Reaction Time2.75 h
Yield 94.1%
Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl carbonate intermediate.

Reaction Scheme:

(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate + NaOH + H₂O → this compound

Materials and Reagents:

ReagentExample 1 QuantityExample 2 Quantity
(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate430.0 g784.0 g
Water510.0 g2.0 g
Hydrosulfite15.77 g-
23% Sodium Hydroxide (aq)976.8 g539.2 g
Concentrated Hydrochloric Acid~440 g~303 g

Procedure (based on Example 1):

  • In a 3-liter four-necked flask, charge 430.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, 510.0 g of water, and 15.77 g of hydrosulfite.

  • Add 976.8 g of 23% aqueous sodium hydroxide solution dropwise over 2 hours, maintaining the temperature between 35 to 40°C.

  • After the addition is complete, age the mixture for 4 hours.

  • Cool the reaction solution to 20 to 25°C and add approximately 440 g of concentrated hydrochloric acid dropwise to adjust the pH to 7.

  • Filter the precipitated target substance, wash with water, and then dry.

Quantitative Data:

ParameterExample 1 ValueExample 2 Value
Reaction Time4 h (aging)3 h (aging)
Yield 95.9% 96.1%

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations. The initial reduction of the nitro group is a common and efficient method to introduce an amino group onto an aromatic ring. The subsequent hydrolysis of the carbonate ester is a standard deprotection strategy to reveal the free phenol.

Logical_Flow Start Starting Material: (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate Step1 Step 1: Reduction of Nitro Group Start->Step1 Intermediate Intermediate: (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate Step1->Intermediate Step2 Step 2: Hydrolysis of Carbonate Ester Intermediate->Step2 Product Final Product: This compound Step2->Product

Figure 2: Logical flow of the synthetic sequence.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialKey ReagentsTemperaturePressureTimeYield
1. Reduction(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonateH₂, 5% Pd/C, Toluene40°C20 kg/cm ²2.75 h94.1%
2. Hydrolysis (Example 1)(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate23% NaOH (aq), Hydrosulfite35-40°CAtmospheric4 h (aging)95.9%
2. Hydrolysis (Example 2)(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate23% NaOH (aq)40-45°CAtmospheric3 h (aging)96.1%

This in-depth guide provides a clear and concise overview of a viable synthetic route to this compound, supported by detailed experimental protocols and quantitative data. The provided information is intended to be a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

4-Amino-5-chloro-2-fluorophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2-fluorophenol, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally related aminophenol derivatives to discuss potential synthesis routes, biological activities, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted phenol containing amino, chloro, and fluoro functional groups. These substituents are expected to influence its chemical reactivity and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 847872-10-0[1]
Molecular Formula C₆H₅ClFNO[1]
Molecular Weight 161.56 g/mol [1]
Appearance Not specified (typically off-white to brown solid for similar compounds)
Purity ≥97% (as specified by commercial suppliers)[1]
Storage Store under inert gas (e.g., Argon)[1]

Potential Synthesis Routes

A patent for the synthesis of the related isomer, 5-amino-2-chloro-4-fluorophenol, describes the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[2] Another general method involves the catalytic hydrogenation of a nitrophenol precursor. For instance, 4-chloro-2-aminophenol can be prepared by the reduction of 4-chloro-2-nitrophenol using catalysts like Raney Nickel or platinum on carbon.[3][4]

Below is a generalized workflow for the synthesis of a substituted aminophenol.

G Start Substituted Nitrophenol Precursor Step1 Reduction Reaction (e.g., Catalytic Hydrogenation with Pd/C or Raney Ni) Start->Step1 Step2 Work-up and Purification (e.g., Filtration, Crystallization) Step1->Step2 End Substituted Aminophenol Product Step2->End

Caption: Generalized workflow for the synthesis of substituted aminophenols.

Potential Biological Activities and Applications in Drug Development

Halogenated aminophenol derivatives are recognized for their diverse biological activities and are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5]

While specific studies on this compound are lacking, related aminophenol derivatives have demonstrated a range of biological effects:

  • Anticancer Activity: Para-aminophenol is a key building block in the synthesis of oncology drugs, such as Cabozantinib, a tyrosine kinase inhibitor. Derivatives of p-aminophenol have been investigated as potential antiproliferative agents.[6]

  • Antimicrobial Properties: Schiff base derivatives of 4-aminophenol have shown broad-spectrum activity against various bacterial and fungal strains.[7]

  • Antioxidant Activity: The phenolic hydroxyl group in aminophenol derivatives suggests potential for antioxidant properties through scavenging of free radicals.[8][9]

  • Enzyme Inhibition: Certain aminophenol derivatives have been evaluated for their inhibitory effects on enzymes like α-amylase and α-glucosidase, suggesting potential antidiabetic applications.[7]

The unique combination of chloro and fluoro substituents on the this compound scaffold makes it an attractive candidate for further investigation in these areas.

G Compound Aminophenol Derivatives Pathway1 Enzyme Inhibition (e.g., Kinases, Amylase) Compound->Pathway1 Pathway2 Antioxidant Activity (Free Radical Scavenging) Compound->Pathway2 Pathway3 Antimicrobial Action (e.g., DNA Gyrase Inhibition) Compound->Pathway3 Pathway4 Antiproliferative Effects Compound->Pathway4

Caption: Potential biological pathways involving aminophenol derivatives.

Experimental Protocols (Adapted from Related Compounds)

Detailed experimental protocols for this compound are not available. However, the following sections provide methodologies for the synthesis and biological evaluation of structurally similar aminophenol derivatives, which can serve as a starting point for research.

General Synthesis of a Schiff Base Derivative of 4-Aminophenol

This protocol is adapted from the synthesis of various 4-aminophenol Schiff bases.[7]

  • Reagent Preparation: Dissolve equimolar amounts of the aminophenol starting material and a selected aldehyde or ketone individually in absolute ethanol.

  • Reaction: Mix the two ethanolic solutions and stir at room temperature for 10-30 minutes. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the precipitated product is collected by filtration.

  • Purification: Recrystallize the crude product from absolute ethanol to obtain the purified Schiff base derivative.

  • Drying: Dry the final product in a vacuum desiccator.

In Vitro Antimicrobial Assay (Agar Well Diffusion Method)

This is a general procedure to screen for antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the sterile agar plates with the test microorganisms.

  • Well Preparation: Create wells of a defined diameter in the agar using a sterile borer.

  • Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each well.

Safety and Handling

Substituted aminophenols should be handled with care. For the related compound 2-amino-4-chlorophenol, it is noted to be harmful if swallowed and may cause skin irritation and allergic reactions.[4][10] It is also suspected of causing cancer.[10]

Recommended safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container under an inert atmosphere.

Conclusion

This compound represents a chemical scaffold with significant potential in drug discovery and materials science. While direct experimental data is currently sparse, this guide provides a framework for its synthesis, potential biological activities, and handling based on established knowledge of related aminophenol derivatives. Further research is warranted to fully elucidate the properties and applications of this specific compound.

References

Navigating the Solubility Landscape of 4-Amino-5-chloro-2-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-5-chloro-2-fluorophenol, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from its use in various chemical reactions and provides detailed, adaptable experimental protocols for its determination. This guide is intended to equip researchers and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including an amino group, a hydroxyl group, and halogen substituents, make it a versatile building block for the synthesis of bioactive molecules. Notably, it has been utilized as a key intermediate in the development of kinase inhibitors for potential cancer therapy.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.

Qualitative Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Various Organic Solvents

Organic SolventSolvent TypeInferred SolubilityContext of Use
Dimethylformamide (DMF)Polar AproticSolubleUsed as a reaction solvent for coupling reactions involving this compound.[3][4]
Ethanol (EtOH)Polar ProticSolubleEmployed as a solvent in the synthesis of this compound itself, indicating its solubility in this medium.[1]
Ethyl Acetate (EtOAc)Polar AproticSolubleUtilized as an extraction solvent during the workup of reactions involving this compound, suggesting good partitioning into this solvent.[1]
Methanol (MeOH)Polar ProticLikely SolubleOften used in conjunction with other solvents for purification, implying some degree of solubility.[1]

It is important to note that the term "soluble" in a synthetic context does not provide a quantitative measure and can range from sparingly soluble to freely soluble. Therefore, experimental determination of solubility is crucial for specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on established methods for determining the solubility of phenolic and other organic compounds.[5][6][7][8][9][10]

Gravimetric Method (Shake-Flask)

This is a standard and reliable method for determining thermodynamic solubility.[7][10]

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has fully sedimented. Centrifugation can be employed to expedite this process.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette to prevent temperature-induced precipitation.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Quantification: Once the solvent is completely removed, weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

UV-Visible Spectrophotometry

This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent.

Methodology:

  • Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow cluster_quantification Quantification Method start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Phase Separation (Sedimentation / Centrifugation) equilibrate->separate withdraw Withdraw Aliquot of Saturated Supernatant separate->withdraw gravimetric Gravimetric Analysis withdraw->gravimetric spectrophotometry UV-Vis Spectrophotometry withdraw->spectrophotometry evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectrophotometry->dilute weigh Weigh Residue evaporate->weigh calculate_grav Calculate Solubility weigh->calculate_grav measure_abs Measure Absorbance dilute->measure_abs calculate_spec Calculate Concentration (using calibration curve) measure_abs->calculate_spec

Caption: Workflow for solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound remains to be explicitly published, its utility in organic synthesis points towards its solubility in common polar organic solvents. This guide provides researchers with a foundational understanding of its likely solubility characteristics and, more importantly, equips them with detailed experimental protocols to determine precise solubility values tailored to their specific needs. The provided workflow and methodologies will aid in the efficient and effective use of this important chemical intermediate in research and development.

References

Spectroscopic and Analytical Profile of 4-Amino-5-chloro-2-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 4-Amino-5-chloro-2-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document presents a compilation of predicted data, representative data from structurally similar compounds, and generalized experimental protocols. This approach offers a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (molar mass: 161.56 g/mol ), high-resolution mass spectrometry (HRMS) is essential for unambiguous identification.

Table 1: Predicted Mass Spectrometry Data for an Isomer (4-amino-2-chloro-5-fluorophenol)

Adduct IonPredicted m/z
[M+H]⁺162.01164
[M+Na]⁺183.99358
[M-H]⁻159.99708

Data based on predicted values for the isomer 4-amino-2-chloro-5-fluorophenol, which has the same molecular formula and weight.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Due to the lack of experimental NMR data for this compound, the following table presents data for a structurally related compound, 2-Amino-4-chloro-5-fluorophenol, to illustrate the expected chemical shifts and coupling patterns.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for 2-Amino-4-chloro-5-fluorophenol in DMSO-d₆

ProtonChemical Shift (ppm)Multiplicity
H-3~6.8-7.2multiplet
H-6~6.8-7.2multiplet
-NH₂~4.9broad singlet
-OH~9.5broad singlet

Note: The chemical shifts for this compound are expected to differ due to the different substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching and bending vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3500-3200Broad
N-H stretch (amine)3500-3300Medium, sharp
Aromatic C-H stretch3100-3000Medium to weak
Aromatic C=C stretch1620-1450Medium to strong
C-F stretch1250-1000Strong
C-Cl stretch850-550Strong

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of aromatic compounds like this compound.

Mass Spectrometry Protocol

A standard approach for obtaining the mass spectrum of this compound would involve high-resolution mass spectrometry with electrospray ionization (ESI).

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an ESI source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to facilitate ionization.

Data Acquisition:

  • Ionization Mode: ESI positive and/or negative.

  • Mass Range: m/z 50-500.

  • Resolution: >60,000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

NMR Spectroscopy Protocol

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Infrared Spectroscopy Protocol

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent analytical characterization of this compound.

Synthesis_and_Characterization_Workflow start Starting Material: 1-Chloro-2-fluoro-4-nitrobenzene reduction Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) start->reduction product This compound reduction->product purification Purification (e.g., Recrystallization or Chromatography) product->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure purification->nmr ir IR Spectroscopy - Identify Functional Groups purification->ir final_product Characterized Product ms->final_product nmr->final_product ir->final_product

Caption: Workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Stability and Degradation Pathways of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation data for 4-Amino-5-chloro-2-fluorophenol are not extensively available in public literature. This guide provides a predictive framework based on the chemical properties of its functional groups (aminophenol, chloro, fluoro) and established principles from studies on analogous compounds. The experimental protocols outlined are intended as a starting point for a comprehensive stability investigation.

Introduction: Predicted Stability Profile

This compound is a substituted aminophenol. Molecules of this class are known for their susceptibility to specific degradation pathways, primarily driven by the electron-rich aromatic ring bearing both amino and hydroxyl groups. These functional groups make the compound highly susceptible to oxidation, which is anticipated to be the primary degradation route.[1] Discoloration of solutions from colorless to yellow or brown is a common indicator of such oxidative degradation, leading to the formation of quinone-imine species that can further polymerize.[1]

Compared to oxidation, the compound is expected to exhibit greater stability against hydrolysis under neutral pH conditions. The carbon-fluorine bond is exceptionally strong, suggesting that defluorination is unlikely under mild conditions. The carbon-chlorine bond is more labile and could be susceptible to cleavage under harsh photolytic or thermal stress.

This guide outlines the predicted degradation pathways and provides a robust set of experimental protocols to definitively characterize the stability of this compound in a forced degradation study, in alignment with ICH guidelines.[2][3]

Predicted Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways under forced stress conditions: oxidation, photolysis, and, to a lesser extent, hydrolysis.

2.1 Oxidative Degradation: This is the most probable degradation pathway. The presence of atmospheric oxygen, residual peroxides in solvents, or trace metal ions can catalyze the oxidation of the aminophenol moiety. The initial step is the formation of a highly reactive quinone-imine intermediate. This intermediate is chromophoric and can undergo subsequent polymerization to form complex, colored degradation products.

2.2 Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. Halogenated aromatic compounds are known to undergo photodecomposition, which may involve the reductive dehalogenation (cleavage of the C-Cl bond).[4] This process can generate radical intermediates, leading to a variety of secondary degradation products.

2.3 Hydrolytic and Thermal Degradation: The molecule is expected to be relatively stable to hydrolysis at neutral pH. Under forcing conditions of extreme pH (acidic or basic) and elevated temperature, degradation may be induced. However, significant degradation via these routes is generally less common for this class of compounds compared to oxidation.[5] High temperatures in the solid state can lead to decomposition, producing toxic fumes such as hydrogen chloride and nitrogen oxides.[6]

Predicted_Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway cluster_hydro Harsh Hydrolytic/Thermal parent This compound quinone Quinone-imine Intermediate parent->quinone Oxidation (O₂, H₂O₂) radicals Radical Intermediates parent->radicals Photolysis (UV/Vis Light) other Other Minor Degradants parent->other Extreme pH / Heat polymers Polymeric Species (Colored Products) quinone->polymers Polymerization dehalogenated Dechlorinated Products radicals->dehalogenated Dehalogenation

Caption: Predicted degradation pathways for this compound.

Quantitative Data Presentation

A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] The following tables provide a recommended study design and a template for presenting the resulting data.

Table 1: Proposed Forced Degradation Study Conditions

Stress Condition Stress Agent / Method Concentration Temperature Duration
Acid Hydrolysis Hydrochloric Acid (HCl) 0.1 M and 1 M 60°C 2, 8, 24, 48 hours
Base Hydrolysis Sodium Hydroxide (NaOH) 0.1 M and 1 M 60°C 2, 8, 24, 48 hours
Oxidation Hydrogen Peroxide (H₂O₂) 3% and 10% Room Temp 2, 8, 24, 48 hours
Thermal (Solid) Dry Heat N/A 80°C 24, 48, 72 hours
Thermal (Solution) Neutral Solution (e.g., Water/ACN) N/A 80°C 24, 48, 72 hours
Photolytic (Solution) ICH Q1B Option 1 (UV/Vis) N/A Room Temp Per ICH Guidelines

| Photolytic (Solid) | ICH Q1B Option 1 (UV/Vis) | N/A | Room Temp | Per ICH Guidelines |

Table 2: Template for Summarizing Forced Degradation Results

Stress Condition % Degradation of Parent No. of Degradants Detected RT of Major Degradant(s) (min) Peak Purity of Parent
Control Sample 0 0 N/A Pass
0.1 M HCl, 48h
1 M HCl, 48h
0.1 M NaOH, 48h
1 M NaOH, 48h
3% H₂O₂, 48h
Thermal (Solid), 72h

| Photolytic (Solution) | | | | |

Experimental Protocols

The following protocols provide a detailed methodology for conducting forced degradation studies. A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[7]

4.1 General Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent such as methanol or a 50:50 mixture of acetonitrile and water.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

4.2 Stress Study Protocols

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M or 1 M HCl. Incubate in a water bath at 60°C. At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent molar amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M or 1 M NaOH. Incubate at 60°C. At each time point, withdraw an aliquot, cool, and neutralize with an equivalent molar amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% or 10% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified intervals for analysis.

  • Thermal Degradation (Solution): Prepare a solution in a neutral solvent (e.g., 50:50 water:acetonitrile) and incubate in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose solid powder and a solution (in a photostable, transparent container) to a light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

4.3 Proposed Stability-Indicating HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (or determined by UV scan).

  • Column Temperature: 30°C.

Experimental and Analytical Workflow

A systematic workflow is essential for a successful forced degradation study, from stressing the sample to identifying the resulting degradants.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H₂O₂) prep->oxid therm Thermal Stress prep->therm photo Photolytic Stress prep->photo neutralize Neutralize / Quench Sample acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze via Stability- Indicating HPLC-UV neutralize->hplc purity Assess Peak Purity (PDA) hplc->purity mass_balance Calculate Mass Balance hplc->mass_balance lcms Characterize Degradants (LC-MS/MS) purity->lcms If Impure

References

The Versatile Building Block: A Technical Guide to 4-Amino-5-chloro-2-fluorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-fluorophenol is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an amino, a chloro, a fluoro, and a hydroxyl group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional scaffold allows for the strategic introduction of molecular diversity, making it an attractive starting material for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro and fluoro) groups influences the reactivity of the aromatic ring, enabling selective functionalization.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of biologically active compounds. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented to assist researchers in leveraging the synthetic potential of this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.

PropertyValue
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol [1]
CAS Number 847872-10-0[1]
Appearance Not explicitly available, but analogs are typically light brown crystalline solids.
Purity ≥ 97%[1]
Storage Conditions Store under an inert atmosphere (e.g., Argon)[1]

Synthesis of this compound

While specific literature on the detailed synthesis of this compound is limited, a general and plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the nitration of a suitable halogenated precursor, followed by reduction of the nitro group to an amine.

A potential synthetic workflow is outlined below:

G Start 1-Chloro-4-fluoro-2-nitrobenzene Step1 Nitration (e.g., HNO₃, H₂SO₄) Start->Step1 Intermediate1 1-Chloro-4-fluoro-2,5-dinitrobenzene Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (e.g., NaOH) Intermediate1->Step2 Intermediate2 4-Chloro-2-fluoro-5-nitrophenol Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate2->Step3 Product This compound Step3->Product

Proposed synthetic workflow for this compound.

Applications in Organic Synthesis: A Case Study in the Synthesis of Bioactive Heterocycles

The trifunctional nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. One prominent application of analogous aminophenols is in the synthesis of benzoxazole and 1,3,4-oxadiazole derivatives, which are known to exhibit a range of pharmacological properties, including anticancer and antimicrobial activities.[2][3][4]

A relevant example is the synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which have been investigated as potential anticancer agents.[2] The synthetic pathway for these compounds, starting from the analogous 2-amino-4-chlorophenol, provides a blueprint for the potential applications of this compound.

The general synthetic approach is depicted in the following workflow:

G cluster_start Starting Material cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: 1,3,4-Thiadiazole Formation cluster_step3 Step 3: Desulfurization-Cyclization (to Oxadiazole) Start This compound Reagent1 Potassium Thiocyanate, Glacial Acetic Acid, Water Start->Reagent1 Intermediate1 N-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazine-1-carbothioamide Reagent1->Intermediate1 Reaction Reagent2 Aroyl Chloride, Phosphorus Oxychloride Intermediate1->Reagent2 Intermediate2 5-Aryl-N-(4-chloro-2-fluoro-5-hydroxyphenyl)-1,3,4-thiadiazol-2-amine Reagent2->Intermediate2 Reaction Reagent3 Mercuric Acetate, Acetic Acid Intermediate2->Reagent3 Product 5-Aryl-N-(4-chloro-2-fluoro-5-hydroxyphenyl)-1,3,4-oxadiazol-2-amine Reagent3->Product Reaction

General synthetic workflow for 1,3,4-oxadiazole derivatives.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving aminophenols, adapted from literature procedures for structurally similar compounds. These can serve as a starting point for the synthesis of derivatives of this compound.

N-Acylation of this compound

Objective: To introduce an acyl group onto the amino functionality of the starting material.

Materials:

  • This compound

  • Acetic anhydride (or other acylating agent)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.

  • The crude product can be further purified by recrystallization or column chromatography.

O-Alkylation of this compound (with Amino Group Protection)

Objective: To selectively introduce an alkyl group onto the phenolic oxygen.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Acetone

  • Potassium carbonate (K₂CO₃), powdered

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure: Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to form the N-benzylideneaminophenol intermediate (Schiff base).

  • Remove the methanol under reduced pressure.

Step 2: Etherification (O-Alkylation)

  • Dissolve the crude intermediate from Step 1 in acetone.

  • Add powdered potassium carbonate (3.0 eq).

  • Add the primary alkyl halide (1.2 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the acetone to yield the crude protected ether.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a mixture of methanol and water.

  • Add hydrochloric acid (e.g., 2 M HCl) and stir at 40-50 °C for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).

  • Cool the solution and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude O-alkylated product.

  • Purify further by column chromatography if necessary.

Biological Activity and Mechanism of Action of Derivatives

Derivatives of aminophenols have been shown to possess a wide range of biological activities. For instance, the aforementioned 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed based on the structure of known tubulin inhibitors.[2] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it an important target for anticancer drug development.

The proposed mechanism of action for such compounds involves their binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network ultimately leads to the inhibition of cancer cell proliferation.

G cluster_drug Bioactive Derivative cluster_cell Cancer Cell Drug This compound Derivative (e.g., Oxadiazole) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Required for Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Arrest leads to

Proposed mechanism of action via tubulin inhibition.

Quantitative Data

The following table summarizes the anticancer activity of some 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues against various cancer cell lines, as reported in the literature.[2] The data is presented as the percentage growth inhibition (PGI) at a concentration of 10 µM. This data for a closely related analog highlights the potential of compounds derived from this compound as anticancer agents.

CompoundAryl SubstituentCancer Cell LinePGI (%) at 10 µM
6d 4-FluorophenylMCF7 (Breast)24.79
MDA-MB-468 (Breast)26.01
6f 4-ChlorophenylUACC-62 (Melanoma)21.25
NCI-H522 (Lung)20.32
HCT-116 (Colon)20.15
6h 3,4,5-TrimethoxyphenylSNB-19 (CNS)65.12
NCI-H460 (Lung)55.61
SNB-75 (CNS)54.68

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and structural features allow for a range of chemical modifications, leading to the creation of diverse molecular architectures. The successful synthesis of biologically active compounds from analogous aminophenols underscores the promise of this compound as a key intermediate in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further research into the applications of this valuable synthetic precursor.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Amino-5-chloro-2-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 4-Amino-5-chloro-2-fluorophenol presents a unique chemical framework for the development of novel therapeutic agents. Its distinct substitution pattern, featuring an amine, a chlorine atom, and a fluorine atom on a phenol ring, offers multiple points for chemical modification, enabling the exploration of a diverse chemical space and a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of derivatives of this compound, with a focus on their applications in oncology and cellular stress response modulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug discovery efforts in this promising area.

Data Presentation: Summary of Biological Activities

While comprehensive quantitative structure-activity relationship (QSAR) studies for a broad range of this compound derivatives are not extensively available in the public domain, existing patent literature and academic research have highlighted their potential in two key areas: as inhibitors of protein tyrosine kinases for anticancer applications and as modulators of the inositol-requiring enzyme 1β (IRE1β) involved in the endoplasmic reticulum (ER) stress response.

The following tables present representative data for derivatives of aminophenols and related structures, illustrating the potency and selectivity that can be achieved.

Table 1: Anticancer Activity of Pyrazolone Derivatives of Aminophenols Against Protein Tyrosine Kinases

Compound IDTarget Kinase(s)IC50 (nM)Cell LineReference
Pyrazolone Derivative 1 VEGFR, c-Met, Ron, AxlData not publicly available in IC50 format, described as potent inhibitors in patent literature.Various Cancer Cell Lines(US Patent 8,975,282 B2)
Representative Pyrazolone A VEGFR-2828.23MCF-7[1]
Representative Pyrazolone B CDK11520HepG2[1]
Representative Pyrazolone C EGFR513.2A549[1]

Note: The data for representative pyrazolones are from derivatives of other aminophenols and are included to showcase the potential of this class of compounds.

Table 2: Inhibitory Activity of a this compound Derivative Against IRE1β

Compound IDTargetIC50 (nM)Selectivity (over IRE1α)Reference
Inhibitor 15 IRE1βPotent Inhibition>100-fold(PMCID: PMC5488582)

Note: The original study describes "potent inhibition" without providing a specific IC50 value.

Key Biological Activities and Mechanisms of Action

Anticancer Activity: Inhibition of Receptor Tyrosine Kinases

Derivatives of this compound have been investigated as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression. Specifically, pyrazolone derivatives synthesized using this compound as a starting material have been designed to target key players in tumor angiogenesis, invasion, and metastasis, including VEGFR, c-Met, Ron, and Axl.

The proposed mechanism of action involves the binding of these derivatives to the ATP-binding site of the kinase domain of these receptors. This competitive inhibition prevents the phosphorylation and subsequent activation of the downstream signaling pathways, ultimately leading to the suppression of tumor growth and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK VEGFR / c-Met / Ron / Axl P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P_RTK->Downstream Activates Gene Gene Expression Downstream->Gene Response Proliferation, Angiogenesis, Invasion Gene->Response Ligand Growth Factor (e.g., VEGF, HGF) Ligand->RTK Binds Inhibitor This compound Derivative Inhibitor->P_RTK Inhibits

Figure 1. Signaling pathway of receptor tyrosine kinase (RTK) inhibition.

Modulation of Endoplasmic Reticulum (ER) Stress: IRE1β Inhibition

A derivative of this compound has been identified as a potent and selective inhibitor of IRE1β, a key sensor in the unfolded protein response (UPR) or ER stress. IRE1β is predominantly expressed in the gastrointestinal tract and its dysregulation has been linked to inflammatory bowel disease.

The inhibition of IRE1β's RNase activity by this derivative can modulate the cellular response to ER stress. This targeted inhibition offers a potential therapeutic strategy for diseases characterized by excessive or prolonged ER stress in specific tissues.

cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_output Cellular Outcome ER_Stress ER Stress (Unfolded Proteins) IRE1b IRE1β ER_Stress->IRE1b Activates Active_IRE1b Active IRE1β (Dimerized & Phosphorylated) IRE1b->Active_IRE1b Dimerization & Autophosphorylation XBP1_splicing XBP1 mRNA Splicing Active_IRE1b->XBP1_splicing RIDD Regulated IRE1-Dependent Decay (RIDD) of mRNAs Active_IRE1b->RIDD Outcome UPR Activation / Apoptosis XBP1_splicing->Outcome RIDD->Outcome Inhibitor This compound Derivative Inhibitor->Active_IRE1b Inhibits RNase activity

Figure 2. Inhibition of the IRE1β signaling pathway.

Experimental Protocols

Synthesis of a Pyrazolone Derivative (Illustrative Example)

This protocol outlines a general method for the synthesis of a pyrazolone derivative from this compound, as adapted from patent literature.

A This compound C DMF, EDCI, HOAT A->C B 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid B->C D Stir at 80°C C->D E N-(4-chloro-2-fluoro-5-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide D->E

Figure 3. Synthetic workflow for a pyrazolone derivative.

Materials:

  • This compound

  • 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxy-7-azabenzotriazole (HOAT)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in DMF, add this compound.

  • Add EDCI and HOAT to the reaction mixture.

  • Heat the mixture to 80°C and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolone derivative.

In Vitro Receptor Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against receptor tyrosine kinases like VEGFR, c-Met, Ron, and Axl.

Materials:

  • Recombinant human kinase domains of VEGFR, c-Met, Ron, or Axl

  • ATP

  • A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the recombinant kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro IRE1β RNase Activity Assay (General Protocol)

This protocol describes a general method to evaluate the inhibitory effect of compounds on the RNase activity of IRE1β.

Materials:

  • Recombinant human IRE1β (cytosolic domain)

  • A fluorogenic RNA substrate for IRE1β

  • RNase assay buffer

  • Test compounds (dissolved in DMSO)

  • A fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the RNase assay buffer.

  • Pre-incubate the recombinant IRE1β with various concentrations of the test compounds for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic RNA substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence microplate reader. The cleavage of the substrate by IRE1β will result in an increase in fluorescence.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the percentage of inhibition relative to a DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The evidence to date points towards their utility as inhibitors of key protein tyrosine kinases in oncology and as selective modulators of the ER stress response.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. The development of more potent and selective inhibitors, coupled with in-depth mechanistic studies and in vivo efficacy models, will be crucial in translating the therapeutic potential of this chemical scaffold into clinical applications. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted electrophilic substitution reactions of 4-Amino-5-chloro-2-fluorophenol. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of electrophilic aromatic substitution to forecast reactivity and regioselectivity. The directing effects of the amino, hydroxyl, chloro, and fluoro substituents are analyzed in detail to predict the outcomes of halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This guide furnishes detailed experimental protocols for analogous reactions on structurally similar compounds to serve as a practical reference for synthetic chemists. All quantitative data from these protocols are summarized in comparative tables, and reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).

Introduction: Predicted Reactivity and Regioselectivity

This compound is a polysubstituted aromatic compound with a unique combination of activating and deactivating groups that influence its reactivity in electrophilic aromatic substitution. The directing effects of these substituents are paramount in determining the position of electrophilic attack.

  • Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho, para-directing groups. They strongly donate electron density to the aromatic ring through the resonance effect (+M), making the ring highly nucleophilic and susceptible to electrophilic attack.

  • Deactivating Groups: The chloro (-Cl) and fluoro (-F) groups are deactivating, yet ortho, para-directing. Their strong electron-withdrawing inductive effect (-I) deactivates the ring, while a weaker electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful activating effects of the -NH₂ and -OH groups are expected to dominate, rendering the aromatic ring highly reactive towards electrophiles. The regioselectivity will be determined by the cumulative directing influence of all four substituents.

The positions on the benzene ring are numbered as follows:

  • C1: -OH

  • C2: -F

  • C3: -H

  • C4: -NH₂

  • C5: -Cl

  • C6: -H

Analysis of the directing effects suggests that the C6 position is the most probable site for electrophilic substitution. This is because the C6 position is ortho to the strongly activating hydroxyl group and para to the strongly activating amino group, while being sterically unhindered.

Predicted Electrophilic Substitution Reactions and Experimental Protocols for Analogous Compounds

Halogenation

Halogenation is predicted to occur readily at the C6 position. A representative protocol for the bromination of a similar substrate is provided below.

Table 1: Summary of a Representative Halogenation Protocol

ParameterValue
Substrate 4-Fluorophenol
Reagent Bromine (Br₂) in Dichloroethane
Temperature 5-10°C
Reaction Time 1-2 hours for addition, 30 minutes stirring
Key Outcome Mono-bromination at the position ortho to the hydroxyl group.
Reference Adapted from a reported synthesis of 2-bromo-4-fluorophenol.[1]

Experimental Protocol: Mono-bromination of 4-Fluorophenol [1]

  • Materials: 4-Fluorophenol, Bromine (Br₂), Dichloroethane, Sodium sulfite (Na₂SO₃), 10% Sodium hydroxide (NaOH) solution, 20% Sodium bicarbonate (NaHCO₃) solution.

  • Procedure:

    • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane and stir until fully dissolved.

    • Cool the mixture to 5-10°C using an ice bath.

    • In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.

    • Add the bromine solution dropwise to the 4-fluorophenol solution over 1-2 hours, maintaining the temperature between 5°C and 10°C.

    • After the addition is complete, continue stirring for an additional 30 minutes.

    • To quench the reaction, prepare a solution of 10 g of sodium sulfite in 100 mL of water and add it to the reaction mixture.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with a 10% NaOH solution and a 20% NaHCO₃ solution to neutralize any remaining acids.

    • Dry the organic layer and concentrate it using a rotary evaporator to obtain the crude product.

    • The product can be further purified by distillation or recrystallization.

Halogenation_Mechanism reactant This compound electrophile Br₂ intermediate Sigma Complex (Wheland Intermediate) reactant->intermediate Electrophilic Attack product 6-Bromo-4-amino-5-chloro-2-fluorophenol intermediate->product -H⁺

Caption: Predicted halogenation of this compound.

Nitration

Nitration of highly activated aromatic rings like phenols and anilines can be vigorous and may lead to oxidation. It is often necessary to protect the activating groups. A common strategy is the acylation of the amino group to form an amide, which is less activating and prevents protonation under acidic conditions.

Table 2: Summary of a Representative Nitration Protocol

ParameterValue
Substrate Chloroaniline (after acylation)
Reagents Nitric acid, Sulfuric acid
Temperature 50-100°C
Key Feature Protection of the amino group via acylation prior to nitration.
Reference Adapted from a method for synthesizing nitrochloroaniline compounds.[2]

Experimental Protocol: Nitration of Acylated Chloroaniline [2]

  • Materials: Acylated chloroaniline, Nitric acid, Sulfuric acid, Sodium hydroxide solution (15-25%).

  • Procedure:

    • Mixed Acid Preparation: Prepare a mixed acid of nitric acid and sulfuric acid (molar ratio of 1:0.05 to 1:0.1) by synchronously feeding them into a T-shaped microchannel reactor at 30°C.

    • Nitration: The mixed acid is then combined with the acylated chloroaniline in a straight channel of the microchannel reactor. The reaction is conducted at a temperature of 50-100°C with a residence time of 30-105 seconds. The molar ratio of acylated chloroaniline to nitric acid is between 1:1 and 1:3.

    • Hydrolysis: The nitrated product is then hydrolyzed by introducing it into a 15-25% sodium hydroxide solution in a conventional batch reactor. The mixture is heated at 60-100°C for 2 hours.

    • Isolation: The product is isolated by vacuum filtration, washed, and dried.

Nitration_Pathway reactant This compound protection Protection of -NH₂ (e.g., Acylation) reactant->protection nitration Nitration (HNO₃/H₂SO₄) protection->nitration deprotection Deprotection (Hydrolysis) nitration->deprotection product 6-Nitro-4-amino-5-chloro-2-fluorophenol deprotection->product

Caption: A potential workflow for the nitration of this compound.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Due to the high activation of the substrate, the reaction is expected to proceed under relatively mild conditions.

Table 3: Summary of a Representative Sulfonation Protocol

ParameterValue
Substrate 4-Fluoroanisole
Reagent Fuming sulfuric acid (20% SO₃)
Temperature 0-10°C during addition, then room temperature
Reaction Time 2-4 hours at room temperature
Key Outcome Sulfonation at the position ortho to the activating methoxy group.
Reference Adapted from a detailed protocol for the sulfonation of 4-fluoroanisole.[3]

Experimental Protocol: Sulfonation of 4-Fluoroanisole [3]

  • Materials: 4-Fluoroanisole, Fuming sulfuric acid (20% SO₃), Sodium chloride, Ice.

  • Procedure:

    • In a 250 mL three-necked round-bottom flask, place 12.6 g (0.1 mol) of 4-fluoroanisole.

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add 20 mL of fuming sulfuric acid dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

    • Carefully pour the reaction mixture onto approximately 100 g of crushed ice with vigorous stirring.

    • Add 20 g of sodium chloride in portions to precipitate the sodium salt of the sulfonic acid.

    • Collect the solid product by vacuum filtration.

    • The crude product can be purified by recrystallization from hot water.

Sulfonation_Mechanism reactant This compound electrophile SO₃ intermediate Sigma Complex reactant->intermediate Electrophilic Attack product 4-Amino-5-chloro-2-fluoro-6-sulfonic acid intermediate->product Proton Transfer

Caption: Predicted sulfonation of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation of phenols and anilines can be challenging as the Lewis acid catalyst can coordinate with the lone pairs on the oxygen and nitrogen atoms, deactivating the ring. However, with appropriate choice of catalyst and conditions, the reaction can be achieved.

Table 4: Summary of a Representative Friedel-Crafts Acylation Protocol

ParameterValue
Substrate Anisole (as an example of an activated ring)
Reagents Acetyl chloride, Aluminum chloride (AlCl₃)
Solvent Methylene chloride
Temperature 0°C during addition, then room temperature
Key Feature The Lewis acid catalyst forms an acylium ion electrophile.
Reference Adapted from a general procedure for Friedel-Crafts acylation.[4]

Experimental Protocol: Friedel-Crafts Acylation of Anisole [4]

  • Materials: Anisole, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Methylene chloride, Concentrated HCl, Saturated sodium bicarbonate solution, Anhydrous MgSO₄.

  • Procedure:

    • In a 100-mL round-bottom flask, place 0.055 mol of anhydrous AlCl₃ and 15 mL of methylene chloride.

    • Cool the mixture to 0°C in an ice/water bath.

    • Add a solution of 0.055 mol of acetyl chloride in 10 mL of methylene chloride dropwise over 10 minutes.

    • Subsequently, add a solution of 0.050 mol of anisole in 10 mL of methylene chloride dropwise.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 15 minutes.

    • Pour the reaction mixture slowly into a beaker containing 25 g of ice and 15 mL of concentrated HCl.

    • Transfer the mixture to a separatory funnel and collect the organic layer.

    • Extract the aqueous layer with 20 mL of methylene chloride.

    • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

Acylation_Workflow start Start setup Reaction Setup (Substrate, Solvent, Catalyst) start->setup cool Cool to 0°C setup->cool add_acyl Add Acyl Halide cool->add_acyl add_substrate Add Substituted Phenol add_acyl->add_substrate react React at Room Temp. add_substrate->react quench Quench with Acid/Ice react->quench extract Workup and Extraction quench->extract purify Purification extract->purify end End purify->end

Caption: General experimental workflow for Friedel-Crafts acylation.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of highly activated rings like phenols and anilines is often problematic due to polyalkylation and catalyst complexation.[5][6] Milder catalysts and reaction conditions are generally preferred. The use of an alkylating agent like tert-butyl alcohol with a solid acid catalyst can be an effective method.

Table 5: Summary of a Representative Friedel-Crafts Alkylation Protocol

ParameterValue
Substrate Phenol
Reagent tert-Butyl alcohol
Catalyst Acid-supported alumina or ionic liquid
Temperature 70-180°C
Key Feature Use of a milder alkylating agent and catalyst to avoid side reactions.
Reference Adapted from protocols for the tert-butylation of phenol.[3]

Experimental Protocol: tert-Butylation of Phenol [3]

  • Materials: Phenol, tert-Butyl alcohol, Acid-supported alumina catalyst.

  • Procedure:

    • In a high-pressure autoclave, add phenol and the powdered acid-supported alumina catalyst (e.g., 1-10 wt% of phenol).

    • Seal the reactor and stir the mixture.

    • Heat the reactor to the desired temperature, typically between 120-180°C.

    • Introduce the tert-butyl alcohol. The reaction can also be performed with isobutylene gas.

    • Maintain the reaction for a specified period (e.g., 30 minutes to 6 hours).

    • After the reaction, cool the autoclave and collect the reaction mixture.

    • Separate the solid catalyst by filtration.

    • The liquid product can be purified by distillation.

Alkylation_Mechanism reactant This compound electrophile R⁺ (Carbocation) intermediate Sigma Complex reactant->intermediate Electrophilic Attack product 6-Alkyl-4-amino-5-chloro-2-fluorophenol intermediate->product -H⁺

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the integrity of the laboratory environment is paramount. This in-depth technical guide provides a comprehensive overview of the health and safety handling guidelines for 4-Amino-5-chloro-2-fluorophenol (CAS No. 847872-10-0), a key intermediate in various synthetic pathways. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Physicochemical and Toxicological Profile

While specific experimental data for this compound is limited, the following tables summarize available data for the compound and its structural analogs. This information provides a foundation for a thorough risk assessment.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₆H₅ClFNO[1][2]
Molecular Weight 161.56 g/mol [1][2]
Appearance Data not available (Expected to be a solid)
Purity ≥97%[1]
Storage Conditions Store under Argon[1]

Note: Due to the limited availability of specific experimental data for this compound, properties of structurally similar compounds are often used as a reference.

Table 2: Hazard Identification and Classification

Based on data for structurally related compounds such as 2-Amino-4-chlorophenol and 4-Amino-2-fluorophenol, this compound should be handled as a hazardous substance.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed.[3][4]
Acute Toxicity, Dermal4Harmful in contact with skin.
Acute Toxicity, Inhalation4Harmful if inhaled.[3]
Skin Corrosion/Irritation2Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.[3]
Specific target organ toxicity — single exposure3May cause respiratory irritation.[3]

Note: These classifications are based on analogs and should be treated as a precautionary guideline.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationStandard
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[5][6][7]
Skin Protection Impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.General Laboratory Practice[5][6]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.NIOSH/MSHA or European Standard EN 149[5][6]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Conduct all work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]

  • Avoid the formation of dust and aerosols.[3][8]

  • Do not eat, drink, or smoke in handling areas.[5][8]

  • Wash hands thoroughly after handling.[5][8]

  • Ensure eyewash stations and safety showers are readily accessible.[6][9]

Storage
  • Store in a cool, dry, and well-ventilated area.[8][10]

  • Keep containers tightly closed when not in use.[8][10]

  • Store under an inert atmosphere, such as argon.[1]

  • Keep away from incompatible materials, such as strong oxidizing agents.[5][10]

Emergency Procedures

In the event of an emergency, prompt and correct actions can significantly mitigate harm.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[5][9][11]
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.[5][11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. Ventilate the area after clean-up is complete.[5][11]

Experimental Protocols: A Note on Safety Determination

Detailed experimental protocols for determining the specific toxicological and physicochemical properties of this compound are not publicly available. However, standard methodologies for similar compounds would include:

  • Acute Toxicity (LD50/LC50): Typically determined in animal models (e.g., rats, mice) through oral, dermal, or inhalation routes according to OECD or EPA guidelines.

  • Skin and Eye Irritation: Assessed using in vivo (e.g., Draize test) or in vitro models that measure corrosive and irritant effects.

  • Genotoxicity: Evaluated through a battery of tests, including the Ames test for mutagenicity and chromosomal aberration assays.

  • Physical Properties (Melting/Boiling Point, etc.): Determined using standard laboratory equipment such as a melting point apparatus or differential scanning calorimetry.

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows for handling and emergency response.

G Safe Handling Workflow for this compound cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal Receipt Receipt of Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Ventilated Area under Inert Gas Inspect->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Store->DonPPE Workstation Work in Chemical Fume Hood DonPPE->Workstation Weighing Weigh and Prepare Reagents Workstation->Weighing Experiment Conduct Experiment Weighing->Experiment CollectWaste Collect Waste in Labeled, Sealed Container Experiment->CollectWaste Dispose Dispose as Hazardous Waste via Licensed Service CollectWaste->Dispose

Caption: Workflow for safe handling of this compound.

G Emergency Response Decision Tree cluster_exposure Emergency Response Decision Tree cluster_spill Emergency Response Decision Tree Exposure Exposure Event Occurs ExposureType Determine Exposure Type Exposure->ExposureType Spill Spill or Release Evacuate Evacuate Immediate Area Spill->Evacuate SkinContact Skin Contact: Wash with soap and water for 15 min. ExposureType->SkinContact Skin EyeContact Eye Contact: Rinse with water for 15 min. ExposureType->EyeContact Eye Inhalation Inhalation: Move to fresh air. ExposureType->Inhalation Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. ExposureType->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical DonPPE Don Appropriate PPE for Cleanup Evacuate->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

4-Amino-5-chloro-2-fluorophenol (also known as 5-amino-2-chloro-4-fluorophenol) is a substituted aromatic compound with multiple functional groups, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring amino, chloro, fluoro, and hydroxyl moieties, allows for diverse chemical modifications. This document provides a detailed two-step protocol for the synthesis of this compound, based on procedures adapted from patent literature. The synthesis involves the reduction of a nitro group followed by the hydrolysis of a carbonate protecting group.

Physicochemical and Safety Data

A summary of the key compounds involved in the synthesis is provided below. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Table 1: Physicochemical Data of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate153471-75-1C₉H₇ClFNO₅263.61
(5-amino-2-chloro-4-fluorophenyl) ethyl carbonateNot availableC₉H₉ClFNO₃233.63
This compound 847872-10-0 C₆H₅ClFNO 161.56 [3]

Table 2: Hazard and Safety Information for Reagents

ReagentKey HazardsRecommended Personal Protective Equipment (PPE)
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonateToxic if swallowed.Safety glasses, chemical-resistant gloves, lab coat.
Palladium on Carbon (10%, wet)Flammable solid. May cause allergic skin reaction. Handle wet to avoid dust creation and pyrophoric risk.[4]Safety glasses, chemical-resistant gloves, lab coat.
Hydrogen Gas (H₂)Extremely flammable gas. Gas under pressure; may explode if heated.Use in a well-ventilated fume hood with appropriate gas handling equipment.
Sodium Hydroxide (NaOH)Corrosive. Causes severe skin burns and eye damage.[5][6][7]Safety goggles or face shield, chemical-resistant gloves, lab coat.[8]
Hydrochloric Acid (HCl, concentrated)Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Releases toxic fumes.[9][10]Work in a fume hood. Safety goggles or face shield, chemical-resistant gloves, acid-resistant apron.[9]
TolueneFlammable liquid and vapor. Skin and eye irritant. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.Work in a fume hood. Safety glasses, chemical-resistant gloves, lab coat.
Water (H₂O)Non-hazardous.Standard laboratory PPE.

Experimental Protocol

The synthesis of this compound is achieved in two main steps starting from (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate. The overall reaction scheme is depicted below.

Reaction Scheme:

Step 1: Reduction of the Nitro Group (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate → (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

Step 2: Hydrolysis of the Ethyl Carbonate Group (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate → this compound

Step 1: Synthesis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

Materials:

  • (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate

  • Toluene

  • 5% Palladium on Carbon (Pd/C) catalyst (use as a water-wet paste for safety)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) for inerting

  • Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, and pressure gauge.

  • Filtration apparatus (e.g., Büchner funnel with Celite® or another filter aid)

Procedure:

  • Charge the hydrogenation reactor with (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate and toluene.

  • Carefully add the 5% Pd/C catalyst under a gentle stream of nitrogen. The catalyst should be handled in its wet form to minimize the risk of ignition.

  • Seal the reactor and purge the system multiple times with nitrogen gas to remove all oxygen.

  • Pressurize the reactor with hydrogen gas (a pressure of 20 kg/cm ² is suggested in related patent literature).

  • Heat the reaction mixture to approximately 40°C while stirring vigorously.

  • Maintain the reaction under these conditions for 2-4 hours, monitoring the reaction progress by observing hydrogen uptake. The reaction can also be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying. Do not allow the filter cake to dry in the air. Quench it immediately with water after filtration and dispose of it according to institutional safety guidelines.

  • The resulting filtrate contains the desired product, (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, in toluene and can be used directly in the next step.

Step 2: Synthesis of this compound

Materials:

  • Filtrate from Step 1 containing (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

  • 23% (w/w) aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Reaction vessel (round-bottom flask) with a stirrer, dropping funnel, and thermometer.

  • pH meter or pH paper

Procedure:

  • Transfer the toluene solution of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate to the reaction vessel. Add a small amount of water.

  • While stirring, add the 23% aqueous NaOH solution dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature between 35-45°C using a water bath for cooling if necessary.

  • After the addition is complete, continue to stir the mixture at 40-45°C for 3-4 hours to ensure complete hydrolysis.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 20-25°C.

  • Carefully add concentrated HCl dropwise to neutralize the excess NaOH and adjust the pH of the aqueous layer to approximately 7. Caution: This is an exothermic neutralization reaction.

  • The product, this compound, will precipitate out of the solution as a solid.

  • Isolate the precipitated solid by filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the product under vacuum to obtain the final this compound.

Table 3: Expected Results

ParameterValue
Yield>90%
Purity>97%
FormSolid

Characterization Data

While comprehensive experimental spectra for this compound are not widely available in public databases, the identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (phenol), N-H (amine), C-F, and C-Cl bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the chlorine atom. Predicted m/z for [M+H]⁺ is 162.0116.[10]

  • Melting Point (MP): To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow start_material (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate in Toluene hydrogenation Catalytic Hydrogenation (H₂, 5% Pd/C, 40°C) start_material->hydrogenation Step 1 filtration Catalyst Filtration (through Celite®) hydrogenation->filtration intermediate (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate Solution filtration->intermediate hydrolysis Base Hydrolysis (23% NaOH, 40-45°C) intermediate->hydrolysis Step 2 neutralization Neutralization & Precipitation (Conc. HCl to pH 7) hydrolysis->neutralization isolation Isolation & Drying (Filtration, Washing, Vacuum) neutralization->isolation final_product Final Product: This compound isolation->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Benzoxazoles using 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of substituted benzoxazoles is a key area of research, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of benzoxazoles using 4-Amino-5-chloro-2-fluorophenol as a key starting material. The protocols outlined below are based on established general methods for benzoxazole synthesis and have been adapted for this specific precursor.

Synthesis of 6-Chloro-5-fluoro-2-substituted-benzoxazoles

The primary route for synthesizing 6-chloro-5-fluoro-2-substituted-benzoxazoles from this compound involves the condensation of the aminophenol with a suitable electrophile, typically an aldehyde or a carboxylic acid (or its derivative), followed by cyclization.

General Reaction Scheme:

Benzoxazole Synthesis cluster_reactants Reactants cluster_product Product aminophenol This compound benzoxazole 6-Chloro-5-fluoro-2-substituted-benzoxazole aminophenol->benzoxazole Condensation & Cyclization electrophile Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) electrophile->benzoxazole

Caption: General reaction for the synthesis of 6-chloro-5-fluoro-2-substituted-benzoxazoles.

Experimental Protocols

Two primary methods for the synthesis of benzoxazoles from this compound are detailed below. These protocols are based on general procedures and may require optimization for specific substrates.

Method 1: Condensation with Aldehydes

This method involves the reaction of this compound with various aldehydes in the presence of a catalyst.

Experimental Workflow:

Aldehyde Condensation Workflow start Start reactants Mix this compound, aldehyde, and catalyst in a suitable solvent. start->reactants reaction Heat the reaction mixture under reflux. Monitor progress by TLC. reactants->reaction workup Cool to room temperature. Perform aqueous workup. reaction->workup extraction Extract with an organic solvent. workup->extraction purification Dry the organic layer and concentrate. Purify by column chromatography. extraction->purification product Obtain pure 6-chloro-5-fluoro-2-substituted-benzoxazole. purification->product Carboxylic Acid Condensation Workflow start Start reactants Combine this compound, carboxylic acid, and a condensing agent. start->reactants reaction Heat the reaction mixture. Monitor progress by TLC. reactants->reaction workup Cool the reaction mixture. Neutralize and perform aqueous workup. reaction->workup extraction Extract with an organic solvent. workup->extraction purification Dry the organic layer and concentrate. Purify by recrystallization or column chromatography. extraction->purification product Obtain pure 6-chloro-5-fluoro-2-substituted-benzoxazole. purification->product Biological Activities cluster_core Core Structure cluster_activities Pharmacological Activities benzoxazole Benzoxazole Scaffold anticancer Anticancer benzoxazole->anticancer Inhibition of kinases, topoisomerases antimicrobial Antimicrobial benzoxazole->antimicrobial Disruption of cell wall synthesis, DNA gyrase inhibition antiinflammatory Anti-inflammatory benzoxazole->antiinflammatory Inhibition of COX/LOX enzymes antiviral Antiviral benzoxazole->antiviral Inhibition of viral replication enzymes

Application Note: HPLC Method for Purity Analysis of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Purity Analysis of 4-Amino-5-chloro-2-fluorophenol by High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, focusing on a robust reverse-phase HPLC method for the quantitative determination of purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this compound is a critical quality attribute, as impurities can affect the safety, efficacy, and yield of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for its high resolution, sensitivity, and specificity in assessing the purity of pharmaceutical intermediates.[1] This application note describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound, capable of separating the main compound from its potential process-related impurities and degradation products.

Experimental Protocol

A detailed methodology for the HPLC analysis is provided below.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.[2]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[3][4] For alternative selectivity, especially for halogenated impurities, a Phenyl-Hexyl or PFP column could be considered.[5]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98.0%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade) or Formic acid (for MS compatibility)[6][7]

2. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent in a volumetric flask.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve it in a 25 mL volumetric flask with the diluent to create a stock solution, and then dilute 5 mL of this stock to 50 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the HPLC analysis.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Diode Array (PDA) Detector
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 30 minutes

4. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Sample Weighing P2 Dissolution in Diluent P1->P2 P3 Filtration (0.45 µm) P2->P3 A1 Injection into HPLC P3->A1 A2 Chromatographic Separation A1->A2 A3 UV Detection A2->A3 D1 Peak Integration A3->D1 D2 Purity Calculation (% Area) D1->D2 R1 Purity Report D2->R1 Final Result

Caption: Workflow for HPLC Purity Analysis of this compound.

Results and Discussion

The described RP-HPLC method is designed to provide a good separation of this compound from its potential impurities. The use of a C18 column provides a robust starting point for the analysis of this halogenated aromatic compound.[5] The acidic mobile phase (pH adjusted with phosphoric acid) helps to ensure consistent protonation of the amino group, leading to improved peak shape and retention time reproducibility. The gradient elution allows for the effective separation of impurities with a wider range of polarities. The detection wavelength of 240 nm is selected based on the UV absorption characteristics of substituted aminophenols.

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from potential impurities and degradation products. No interference from the blank or placebo should be observed at the retention time of the analyte.
Linearity A correlation coefficient (R²) of ≥ 0.999 over the concentration range.[1]
Accuracy The percentage recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The method should be sensitive enough to detect and quantify impurities at the required reporting levels.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).[1]

Logical Relationship for Method Development

Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection Analyte This compound (Polar, Aromatic, Halogenated) C18 C18 (Standard Choice for RP) Analyte->C18 Phenyl Phenyl-Hexyl (π-π Interactions) Analyte->Phenyl PFP PFP (Alternative Selectivity) Analyte->PFP Organic Organic Modifier (Acetonitrile/Methanol) Analyte->Organic Aqueous Aqueous Phase (Water/Buffer) Analyte->Aqueous Modifier pH Modifier (H3PO4, HCOOH, TFA) Analyte->Modifier UV UV/DAD (210-280 nm) Analyte->UV FinalMethod Optimized HPLC Method C18->FinalMethod Organic->FinalMethod Aqueous->FinalMethod Modifier->FinalMethod UV->FinalMethod

Caption: Logical relationships in developing the HPLC method.

This application note provides a comprehensive and robust RP-HPLC method for the purity analysis of this compound. The detailed protocol, including sample preparation, chromatographic conditions, and data analysis, serves as a valuable resource for researchers and scientists in pharmaceutical development and quality control. The method is designed to be a starting point and can be further optimized and validated to meet specific analytical requirements.

References

Application Notes and Protocols for the N-Acylation of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 4-Amino-5-chloro-2-fluorophenol, a crucial transformation for the synthesis of various derivatives with potential applications in medicinal chemistry and drug development. The protocols are based on established methodologies for the acylation of substituted aminophenols and anilines.

Introduction

N-acylated aromatic amines are a cornerstone in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The introduction of an acyl group to the nitrogen atom of this compound can significantly alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity. This document outlines two primary protocols for the N-acylation of this substrate: one employing acetic anhydride and another utilizing an acyl chloride.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the N-acylation of this compound and structurally similar aromatic amines. This data is intended to provide a comparative overview to guide experimental design.

EntrySubstrateAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
1This compound (Predicted)Acetic AnhydrideSodium AcetateWater/Acetic Acid25-1001-385-95
2This compound (Predicted)Acetyl ChloridePyridineDichloromethane0-252-480-90
32-Amino-4-chloro-5-fluorophenol[1]Acetic AnhydrideSodium AcetateWaterRTNot SpecifiedHigh
4p-Aminophenol[2]Acetic AnhydrideSulfuric AcidNot SpecifiedNot SpecifiedNot Specified59.5
5AnilineAcetic AnhydrideNoneWaterRT0.5-1>90
64-ChloroanilineAcetic AnhydrideCholine Chloride/UreaDESRT0.598
7m-AminophenolChloroacetyl ChlorideK₂CO₃TetrahydrofuranRT4Not Specified

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is adapted from standard procedures for the acetylation of aminophenols and is expected to provide a high yield of the desired N-acetylated product.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate Trihydrate

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Activated Carbon (optional, for decolorization)

Equipment:

  • Erlenmeyer flask (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 125 mL Erlenmeyer flask, suspend this compound (1.0 eq) in 30 mL of deionized water.

  • While stirring, add concentrated Hydrochloric Acid (1.1 eq) dropwise to dissolve the amine, forming the hydrochloride salt.

  • In a separate beaker, prepare a solution of Sodium Acetate Trihydrate (1.5 eq) in 20 mL of deionized water.

  • To the stirred solution of the amine hydrochloride, add Acetic Anhydride (1.2 eq).

  • Immediately and carefully add the sodium acetate solution to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours. The N-acetylated product is expected to precipitate out of the solution. For less reactive acylating agents or to ensure complete reaction, the mixture can be gently heated to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • For purification, recrystallize the product from a suitable solvent system, such as ethanol/water. If the product is colored, an optional treatment with activated carbon in the hot recrystallization solution can be performed.

  • Dry the purified crystals under vacuum to obtain N-(5-chloro-2-fluoro-4-hydroxyphenyl)acetamide.

Protocol 2: N-Acylation using Acyl Chloride

This protocol is a general method for the acylation of anilines using a more reactive acylating agent in an organic solvent. Pyridine is used as a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane.

  • Add anhydrous Pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Acyl Chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: N-Acetylation with Acetic Anhydride cluster_protocol2 Protocol 2: N-Acylation with Acyl Chloride start1 Start: this compound in Water add_hcl Add HCl to dissolve start1->add_hcl add_ac2o Add Acetic Anhydride add_hcl->add_ac2o add_naoac Add Sodium Acetate Solution add_ac2o->add_naoac react1 Stir at RT (1-2h) add_naoac->react1 precipitate Precipitation of Product react1->precipitate cool1 Cool in Ice Bath precipitate->cool1 filter1 Filter and Wash cool1->filter1 recrystallize1 Recrystallize from Ethanol/Water filter1->recrystallize1 product1 N-(5-chloro-2-fluoro-4-hydroxyphenyl)acetamide recrystallize1->product1 start2 Start: this compound in DCM add_pyridine Add Pyridine start2->add_pyridine cool2 Cool to 0°C add_pyridine->cool2 add_acyl_chloride Add Acyl Chloride cool2->add_acyl_chloride react2 Stir at RT (2-4h) add_acyl_chloride->react2 workup Aqueous Work-up (HCl, NaHCO₃, Brine) react2->workup dry Dry and Concentrate workup->dry purify Purify (Recrystallization/Chromatography) dry->purify product2 N-Acyl-4-amino-5-chloro-2-fluorophenol purify->product2

Caption: Experimental workflows for the N-acylation of this compound.

logical_relationship start_material This compound acylation N-Acylation Reaction start_material->acylation product N-Acylated Derivative acylation->product application Applications product->application drug_dev Drug Development application->drug_dev med_chem Medicinal Chemistry application->med_chem

Caption: Logical relationship of synthesis and application.

References

Application Notes and Protocols for the O-alkylation of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the O-alkylation of 4-Amino-5-chloro-2-fluorophenol, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.

The selective O-alkylation of aminophenols requires careful control of reaction conditions to prevent competing N-alkylation. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, direct alkylation often leads to a mixture of products. To achieve selectivity, one common strategy involves the protection of the amino group before proceeding with the alkylation of the hydroxyl group. However, under specific basic conditions, direct and selective O-alkylation can be achieved.

Experimental Protocols

This protocol details a general method for the O-alkylation of this compound using a haloalkane in the presence of a base. A specific example of reacting with a haloacetic acid ester is also referenced[1].

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98% PurityVariousStarting material.
Alkyl Halide (e.g., Ethyl bromoacetate)Reagent GradeVariousAlkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedVariousBase.
Acetone or DMFAnhydrousVariousReaction Solvent.
Dichloromethane (DCM)Reagent GradeVariousExtraction Solvent.
Brine (Saturated NaCl solution)-Lab-preparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousDrying agent.
Rotary Evaporator--For solvent removal.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄VariousFor reaction monitoring.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous acetone or dimethylformamide (DMF) to dissolve the starting material. Add powdered anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 - 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the residue, add dichloromethane and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-alkylated product.

General Reaction Scheme:

O_Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Reaction This compound->Reaction Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product O-alkylated Product Reaction->Product

Caption: General workflow for the O-alkylation of this compound.

Synthetic Route Diagram

The following diagram illustrates a typical synthetic route for the O-alkylation of this compound.

Synthetic_Route Synthetic Route for O-Alkylation start This compound reagents Alkyl Halide, Base (K₂CO₃) Solvent (Acetone/DMF) start->reagents product O-alkylated Product reagents->product Reaction workup Work-up and Purification product->workup final_product Purified O-alkylated Product workup->final_product

Caption: Synthetic workflow for O-alkylation.

Discussion

The choice of base and solvent is crucial for the success of this reaction. Potassium carbonate is a commonly used base that is effective in promoting the reaction while being mild enough to avoid side reactions. Solvents like acetone and DMF are suitable for this transformation as they can dissolve the starting materials and facilitate the reaction.

It is important to use anhydrous conditions, as the presence of water can lead to hydrolysis of the alkylating agent and decrease the yield of the desired product. Monitoring the reaction by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material.

For the synthesis of specific derivatives, such as 5-amino-2-chloro-4-fluorophenoxyacetic acid esters, a haloacetic acid ester is used as the alkylating agent[1]. The general protocol described above is applicable to this specific transformation.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Amino-5-chloro-2-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents, paving the way for the synthesis of novel compounds with potential therapeutic or functional properties.

The protocols provided herein are based on established methodologies for Suzuki-Miyaura couplings of structurally related halo- and aminophenols. Optimization may be required for specific substrates and desired outcomes.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3] The general scheme for the Suzuki coupling of this compound is depicted below:

General Reaction Scheme for Suzuki Coupling of this compound

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure and may need to be optimized for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[2]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure proper mixing.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).[2]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of various aryl halides with arylboronic acids, which can serve as a guideline for expected yields and reaction conditions for this compound. Note that the reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, which may necessitate more forcing conditions or specialized catalyst systems.[5]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
22-Chloro-4-aminophenol4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene1101870-85
35-Bromo-2-aminopyridine3-Fluorophenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄1,4-Dioxane90890-98
44-Chloro-3-fluoroanilineNaphthalene-2-boronic acidPd(OAc)₂/XPhos (2)K₃PO₄t-AmylOH1002465-80

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification cluster_analysis Final Product reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C, 2-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Extraction) monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Characterized Coupled Product purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Safety Precautions

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as potassium carbonate and cesium carbonate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-5-chloro-2-fluorophenol utilizing an orthogonal protecting group strategy. This approach is crucial for the selective functionalization of this highly substituted aniline, a valuable building block in pharmaceutical and materials science research.

Introduction

This compound is a trifunctional aromatic compound, presenting a synthetic challenge due to the similar reactivity of its amino and hydroxyl groups. A robust protecting group strategy is essential to achieve selective reactions at a specific site while the other functional groups remain masked. An orthogonal protecting group strategy, where each protecting group can be removed under distinct conditions without affecting the others, offers the most versatile approach for the synthesis and subsequent elaboration of this molecule.

This document outlines a strategy employing the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the amine and a fluoride-labile silyl ether for the protection of the phenol. This combination allows for selective deprotection and subsequent functionalization of either the amino or hydroxyl group.

Orthogonal Protecting Group Strategy

The proposed synthetic strategy involves the sequential protection of the hydroxyl and amino groups of a suitable precursor, followed by selective deprotection to yield the target molecule or its selectively protected derivatives.

Logical Workflow for Orthogonal Protection and Deprotection

A Starting Material (e.g., 2-Amino-4-chlorophenol) B Phenol Protection (Silyl Ether Formation) A->B R3SiCl, Base C Amine Protection (Boc Anhydride) B->C (Boc)2O, Base D Fully Protected Intermediate C->D E1 Selective Amine Deprotection (Acidic Conditions) D->E1 e.g., TFA, HCl E2 Selective Phenol Deprotection (Fluoride Source) D->E2 e.g., TBAF F1 Phenol-Protected Intermediate E1->F1 G Complete Deprotection F1->G e.g., TBAF F2 Amine-Protected Intermediate E2->F2 F2->G e.g., TFA, HCl H This compound (Final Product) G->H

Caption: Orthogonal synthesis workflow.

Data Presentation

The following tables summarize the expected yields and key characterization data for the protected intermediates and the final product. The data are based on typical yields for similar transformations reported in the literature.

Table 1: Summary of Reaction Yields

StepProductProtecting GroupTypical Yield (%)
1. Phenol ProtectionO-TBDMS-4-Amino-5-chloro-2-fluorophenolTBDMS85-95
2. Amine ProtectionN-Boc-O-TBDMS-4-Amino-5-chloro-2-fluorophenolBoc, TBDMS90-98
3a. Selective Amine DeprotectionO-TBDMS-4-Amino-5-chloro-2-fluorophenolTBDMS90-97
3b. Selective Phenol DeprotectionN-Boc-4-Amino-5-chloro-2-fluorophenolBoc88-96
4. Final Deprotection (from 3a/3b)This compoundNone92-99

Table 2: Key Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected ¹H NMR signals (indicative)
This compoundC₆H₅ClFNO161.56SolidAromatic protons, broad amine and hydroxyl protons.
N-Boc-4-Amino-5-chloro-2-fluorophenolC₁₁H₁₃ClFNO₃277.68SolidAromatic protons, Boc singlet (~1.5 ppm), NH singlet, OH singlet.
O-TBDMS-4-Amino-5-chloro-2-fluorophenolC₁₂H₁₉ClFNOSi291.82Oil or SolidAromatic protons, TBDMS singlets (~0.2 and 1.0 ppm), broad amine protons.
N-Boc-O-TBDMS-4-Amino-5-chloro-2-fluorophenolC₁₇H₂₇ClFNO₃Si391.94Oil or SolidAromatic protons, Boc and TBDMS singlets.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound using an orthogonal protecting group strategy.

Protocol 1: Protection of the Phenolic Hydroxyl Group with tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes the selective protection of the hydroxyl group of this compound as a TBDMS ether.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous DMF, add imidazole.

  • Add TBDMS-Cl portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Amino Group with tert-Butyloxycarbonyl (Boc)

This protocol details the protection of the amino group of the TBDMS-protected this compound.[1]

Materials:

  • O-TBDMS-4-Amino-5-chloro-2-fluorophenol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve O-TBDMS-4-Amino-5-chloro-2-fluorophenol in anhydrous THF or DCM.

  • Add triethylamine and a catalytic amount of DMAP to the solution.

  • Add (Boc)₂O to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude N-Boc-O-TBDMS-4-Amino-5-chloro-2-fluorophenol is often of sufficient purity for the next step, or it can be purified by column chromatography.

Protocol 3: Selective Deprotection Strategies

This protocol describes the selective removal of the Boc protecting group under acidic conditions.[2]

Materials:

  • N-Boc-O-TBDMS-4-Amino-5-chloro-2-fluorophenol (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure with TFA:

  • Dissolve the fully protected compound in DCM.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the O-TBDMS-protected aminophenol.

This protocol outlines the selective removal of the TBDMS protecting group using a fluoride source.[3]

Materials:

  • N-Boc-O-TBDMS-4-Amino-5-chloro-2-fluorophenol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the fully protected compound in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude N-Boc-protected aminophenol by flash column chromatography.

Protocol 4: Final Deprotection to this compound

This protocol is for the removal of the remaining protecting group to yield the final product.

  • From O-TBDMS-4-Amino-5-chloro-2-fluorophenol: Follow Protocol 3b.

  • From N-Boc-4-Amino-5-chloro-2-fluorophenol: Follow Protocol 3a.

Signaling Pathways and Logical Relationships

The choice of deprotection method is critical and depends on the desired synthetic outcome. The following diagram illustrates the decision-making process for selective deprotection.

Start N-Boc-O-TBDMS-4-Amino-5-chloro-2-fluorophenol Choice Desired Functionalization? Start->Choice Path_N Functionalize Amine First Choice->Path_N Yes Path_O Functionalize Phenol First Choice->Path_O No Deprotect_O Selective Phenol Deprotection (TBAF in THF) Path_N->Deprotect_O Deprotect_N Selective Amine Deprotection (TFA in DCM) Path_O->Deprotect_N Result_N N-Boc-4-Amino-5-chloro-2-fluorophenol Deprotect_O->Result_N Result_O O-TBDMS-4-Amino-5-chloro-2-fluorophenol Deprotect_N->Result_O

Caption: Deprotection decision workflow.

These protocols provide a comprehensive guide for the synthesis of this compound using a robust and versatile orthogonal protecting group strategy. Researchers can adapt these methods to suit their specific synthetic needs and downstream applications.

References

Application Notes and Protocols for 4-Amino-5-chloro-2-fluorophenol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2-fluorophenol is a halogenated aromatic compound with potential as a versatile intermediate in pharmaceutical synthesis. Its trifunctional nature, featuring amino, chloro, and fluoro substituents on a phenol scaffold, offers multiple reaction sites for the construction of complex molecular architectures. While detailed published applications of this specific intermediate are currently limited, its structural motifs are present in various bioactive molecules, suggesting its utility in drug discovery and development. These application notes provide an overview of its properties, a documented synthetic application, and representative protocols based on the chemistry of analogous compounds to guide researchers in its potential use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that much of the available data is predicted, highlighting the need for experimental verification in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 847872-10-0[1]
Molecular Formula C₆H₅ClFNO[1]
Molecular Weight 161.56 g/mol PubChem
Physical Form Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
LogP (Octanol/Water) 1.6 (predicted)[2]
Storage Conditions 0-8°C, Sealed in dry conditions

Applications in Pharmaceutical Synthesis

While comprehensive studies detailing the use of this compound are scarce, its utility as an intermediate in the synthesis of kinase inhibitors has been documented.

Intermediate in the Synthesis of IRE1α Kinase Inhibitors

Inositol-requiring enzyme 1α (IRE1α) is a key protein in the unfolded protein response (UPR), a cellular stress response implicated in various diseases, including cancer and fibrotic diseases.[3][4][5] Inhibition of the kinase activity of IRE1α is a promising therapeutic strategy.

This compound has been used as a reactant in the synthesis of potential IRE1α kinase inhibitors. A supplemental information document from a study on IRE1α inhibitors describes its use in a nucleophilic aromatic substitution reaction. While the full experimental details and the final structure of the bioactive compound are not fully disclosed in the primary literature, this application highlights its potential as a building block in the development of kinase inhibitors.

Experimental Protocols

The following protocols are representative examples of reactions that can be performed with substituted aminophenols. These are intended as a starting point for researchers and may require optimization for this compound.

Representative Protocol: N-Acylation

N-acylation of the amino group is a common transformation to introduce further diversity into the molecule.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acylating agent (1.05 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of a substituted aminophenol intermediate, such as this compound, in a multi-step pharmaceutical synthesis.

G A This compound (Starting Intermediate) B Functional Group Protection (e.g., Boc, Ac) A->B Optional Protection C Core Modification Reaction (e.g., Alkylation, Acylation of Phenol) A->C Direct Modification B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig on Aryl Halide) C->D E Functional Group Deprotection D->E F Final Product (Active Pharmaceutical Ingredient) E->F

Caption: Generalized synthetic workflow for a substituted aminophenol.

Conclusion

This compound represents a promising, yet underexplored, building block for pharmaceutical synthesis. Its documented use in the development of kinase inhibitors, combined with the versatile reactivity of its functional groups, suggests a broad potential for application in medicinal chemistry. The provided representative protocols and workflow are intended to facilitate further research into the synthetic utility of this compound. As with any novel intermediate, thorough experimental validation of its properties and reactivity is essential for its successful application in drug discovery programs.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Amino-5-chloro-2-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis proceeds via a two-step route involving the nitration of 2-chloro-4-fluorophenol followed by the catalytic hydrogenation of the resulting 2-chloro-4-fluoro-5-nitrophenol intermediate. This document outlines the critical process parameters, safety considerations, and detailed experimental protocols necessary for a successful and safe scale-up.

Introduction

This compound is a valuable substituted aminophenol derivative. Its structural features make it an important building block in the synthesis of complex organic molecules. The successful and efficient scale-up of its synthesis is critical for ensuring a reliable supply chain for the development and manufacturing of new chemical entities. The synthetic route described herein is robust and utilizes common industrial transformations, making it amenable to large-scale production.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is a two-step process starting from 2-chloro-4-fluorophenol.

G A 2-Chloro-4-fluorophenol B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Chloro-4-fluoro-5-nitrophenol B->C D Reduction (H2, Catalyst) C->D Step 2 E This compound D->E G cluster_0 Pre-Reaction Setup cluster_1 Hydrogenation Reaction cluster_2 Work-up A Charge Reactor with 2-chloro-4-fluoro-5-nitrophenol and Solvent B Inert Gas Purge (e.g., Nitrogen) A->B C Add Catalyst (e.g., Pd/C) B->C D Pressurize with Hydrogen E Vigorous Agitation and Temperature Control D->E F Monitor H2 Uptake / HPLC E->F G Depressurize and Inert Gas Purge H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Isolation of This compound I->J

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-chloro-2-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis starting from 2-fluorophenol. A plausible route includes:

  • Nitration: Electrophilic nitration of 2-fluorophenol to introduce a nitro group. The directing effects of the hydroxyl and fluoro groups will influence the position of nitration.

  • Chlorination: Introduction of a chlorine atom onto the nitrated intermediate.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product.

The specific order of these steps is critical to achieving the desired substitution pattern and minimizing isomeric impurities.

Q2: What are the most common types of impurities I should expect?

During the synthesis of this compound, you may encounter several types of impurities:

  • Unreacted Starting Materials: Residual 2-fluorophenol or intermediate products.

  • Isomeric Impurities: Regioisomers formed during the nitration and chlorination steps due to incomplete regioselectivity.

  • Over-halogenated Impurities: Products with more than one chlorine atom, such as dichlorinated species.

  • Incompletely Reduced Intermediates: Nitroso or hydroxylamine compounds if the reduction of the nitro group is not complete.

  • Degradation Products: Oxidation of the aminophenol product, which can be sensitive to air and light.

Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from isomers and other non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to definitively identify isomers and unknown byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low overall yield Incomplete reaction at any of the synthesis steps (nitration, chlorination, or reduction).- Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, time, stoichiometry of reagents).- Ensure the quality and purity of starting materials and reagents.
Multiple spots on TLC close to the product spot Presence of isomeric impurities.- Review the regioselectivity of your nitration and chlorination steps. The directing effects of the -OH and -F groups can lead to a mixture of isomers.- Optimize reaction conditions (e.g., temperature, solvent) to favor the desired isomer.- Employ purification techniques with high resolving power, such as column chromatography with a carefully selected eluent system or preparative HPLC.
Product appears discolored (e.g., brown or dark) Oxidation of the aminophenol product.- Perform the final reduction and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light.
An unexpected peak in the mass spectrum Could be an over-halogenated byproduct (e.g., dichlorinated species) or an incompletely reduced intermediate.- Analyze the mass of the unexpected peak to infer its molecular formula.- Review the stoichiometry of the chlorinating agent to avoid over-chlorination.- Ensure the reduction step goes to completion by using a sufficient amount of reducing agent and allowing adequate reaction time.
Broad or complex peaks in ¹H NMR spectrum Presence of multiple isomers or significant amounts of residual starting materials.- Purify the sample further using column chromatography or recrystallization.- Compare the spectrum to reference spectra of potential starting materials and intermediates.

Summary of Potential Impurities

Impurity TypePotential SourceRecommended Analytical Method(s)
Unreacted 2-FluorophenolIncomplete nitrationHPLC, GC-MS
Isomeric NitrophenolsLack of complete regioselectivity during nitrationHPLC, LC-MS, NMR
Isomeric Chloro-nitrophenolsLack of complete regioselectivity during chlorinationHPLC, LC-MS, NMR
Dichlorinated SpeciesExcess chlorinating agentGC-MS, LC-MS
Nitroso/Hydroxylamine IntermediatesIncomplete reduction of the nitro groupLC-MS
Oxidation ByproductsExposure of the final product to airHPLC, LC-MS
Residual SolventsIncomplete removal during workup and dryingGC-MS

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of 2-Fluorophenol

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in a suitable solvent (e.g., glacial acetic acid).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain the nitrated intermediate.

Step 2: Chlorination of the Nitrated Intermediate

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC or HPLC.

  • After the reaction is complete, perform an appropriate aqueous workup to remove the excess chlorinating agent and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-nitro intermediate.

Step 3: Reduction of the Chloro-Nitro Intermediate

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Introduce a reducing agent. This can be done by catalytic hydrogenation with H₂ gas or by using a transfer hydrogenation reagent like ammonium formate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway_and_Impurity_Formation A 2-Fluorophenol (Starting Material) B Nitration A->B C 4-Nitro-2-fluorophenol (Intermediate) B->C I1 Unreacted Starting Material B->I1 Incomplete Reaction I2 Isomeric Impurities (e.g., 6-Nitro-2-fluorophenol) B->I2 Side Reaction D Chlorination C->D E 5-Chloro-4-nitro-2-fluorophenol (Intermediate) D->E I3 Over-chlorinated Byproducts D->I3 Side Reaction F Reduction E->F G This compound (Final Product) F->G I4 Incomplete Reduction (Nitroso, etc.) F->I4 Incomplete Reaction I5 Oxidation Products G->I5 Degradation

Caption: Synthetic pathway for this compound and points of impurity formation.

Troubleshooting_Workflow start Impurity Detected (e.g., by HPLC, TLC) check_sm Compare with Starting Materials start->check_sm analyze_ms Analyze by MS / LC-MS (Determine Molecular Weight) check_sm->analyze_ms Not a starting material conclusion_intermediate Conclusion: Unreacted Intermediate check_sm->conclusion_intermediate Matches starting material is_isomer Is MW same as product? analyze_ms->is_isomer analyze_nmr Analyze by NMR (Determine Structure) conclusion_isomer Conclusion: Isomeric Impurity analyze_nmr->conclusion_isomer is_isomer->analyze_nmr Yes is_intermediate Does MW match a known intermediate? is_isomer->is_intermediate No is_intermediate->conclusion_intermediate Yes conclusion_side_product Conclusion: Side-Reaction Product is_intermediate->conclusion_side_product No optimize_purification Optimize Purification (Chromatography, Recrystallization) conclusion_isomer->optimize_purification optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) conclusion_intermediate->optimize_reaction conclusion_side_product->optimize_reaction

Caption: Troubleshooting workflow for impurity identification and resolution in synthesis.

Technical Support Center: Purification of 4-Amino-5-chloro-2-fluorophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-5-chloro-2-fluorophenol via recrystallization. This guide provides answers to frequently asked questions, detailed troubleshooting for common issues, and a comprehensive experimental protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: Which solvent system should I use for recrystallization?

  • Good Single-Solvent Candidates: Methanol, ethanol, or water are often suitable for aminophenols. Toluene can also be considered, particularly for removing non-polar impurities.

  • Mixed-Solvent System: An ethanol/water mixture is a viable option. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "poor" or "anti-solvent") dropwise until the solution becomes cloudy, then add a few more drops of hot ethanol to clarify before cooling.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is often due to the solution being too concentrated or cooling too quickly. Impurities can also lower the melting point, contributing to this issue.

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to reduce the concentration. Allow the solution to cool much more slowly to encourage proper crystal lattice formation. If the problem persists, consider selecting a different solvent system.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently saturated (i.e., too much solvent was used).

Technical Support Center: Minimizing Byproduct Formation in 4-Amino-5-chloro-2-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-chloro-2-fluorophenol. The following information is designed to help you identify and minimize the formation of common byproducts, thereby improving the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are the potential byproducts for each?

There are two primary synthetic routes for this compound, each with a distinct impurity profile:

  • Route 1: Chlorination of 4-Amino-2-fluorophenol. This is a common and direct approach. However, the directing effects of the amino and hydroxyl groups can lead to the formation of isomeric and over-chlorinated byproducts.

  • Route 2: Reduction of 5-chloro-2-fluoro-4-nitrophenol. This route avoids the direct chlorination of the aminophenol, potentially offering better regioselectivity. However, impurities can arise from the initial nitration step and from incomplete reduction of the nitro group.

A generalized synthetic workflow is illustrated below:

cluster_0 Route 1 cluster_1 Route 2 A 4-Amino-2-fluorophenol B Chlorination A->B Chlorinating Agent C This compound B->C D 2-Fluoro-4-nitrophenol E Chlorination D->E Chlorinating Agent F 5-chloro-2-fluoro-4-nitrophenol E->F G Reduction F->G Reducing Agent H This compound G->H

Caption: Synthetic Routes to this compound.

Q2: What are the primary byproducts to expect from the chlorination of 4-Amino-2-fluorophenol?

The primary byproducts from the chlorination of 4-Amino-2-fluorophenol are typically:

  • Isomeric Byproducts: The formation of 4-Amino-3-chloro-2-fluorophenol is a common isomeric impurity due to competitive chlorination at the ortho position to the amino group.

  • Over-chlorinated Byproducts: Dichloro-substituted products such as 4-Amino-3,5-dichloro-2-fluorophenol can form if the reaction is not carefully controlled.

Q3: What byproducts can be expected from the reduction of 5-chloro-2-fluoro-4-nitrophenol?

The main byproducts from this route often stem from incomplete reduction of the nitro group. These can include:

  • Nitroso Intermediate: 5-chloro-2-fluoro-4-nitrosophenol.

  • Azoxy Compound: Formed by the condensation of the nitroso intermediate and the corresponding hydroxylamine.

Residual starting material (5-chloro-2-fluoro-4-nitrophenol) can also be a significant impurity if the reduction is not driven to completion.

Troubleshooting Guides

Issue 1: High Levels of Isomeric Byproducts (e.g., 4-Amino-3-chloro-2-fluorophenol) in the Chlorination Route

Cause: The hydroxyl and amino groups in 4-Amino-2-fluorophenol are both activating and ortho-, para-directing. This can lead to chlorination at multiple positions on the aromatic ring.

Solutions:

  • Protecting Groups: The use of a protecting group on the more activating amino group can help direct chlorination to the desired position.

  • Reaction Conditions: Modifying reaction conditions can significantly influence the isomer ratio. Lower temperatures often increase selectivity.

  • Choice of Chlorinating Agent: The steric bulk of the chlorinating agent can influence regioselectivity. Experimenting with different agents (e.g., sulfuryl chloride, N-chlorosuccinimide) may yield better results.

Experimental Protocol: Selective Chlorination using a Protecting Group (Illustrative)

  • Protection: React 4-Amino-2-fluorophenol with a suitable protecting agent (e.g., acetic anhydride) to form the corresponding acetamide.

  • Chlorination: Chlorinate the protected intermediate. The bulkier protected amino group should favor chlorination at the less sterically hindered position.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the desired this compound.

The following diagram illustrates the troubleshooting logic for high isomer formation:

Start High Isomer Formation (e.g., 4-Amino-3-chloro-2-fluorophenol) Protect Use Protecting Group on Amino Functionality Start->Protect Conditions Optimize Reaction Conditions (e.g., Lower Temperature) Start->Conditions Agent Evaluate Alternative Chlorinating Agents Start->Agent Outcome Reduced Isomer Formation Protect->Outcome Conditions->Outcome Agent->Outcome

Caption: Troubleshooting Isomeric Byproduct Formation.
Issue 2: Presence of Over-chlorinated Byproducts

Cause: Excess chlorinating agent or prolonged reaction times can lead to the formation of di- and tri-chlorinated species.

Solutions:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount or slow, controlled addition can minimize over-chlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant over-chlorination occurs.

ParameterRecommendation for Minimizing Over-chlorination
Chlorinating Agent Molar Ratio 1.0 to 1.05 equivalents relative to 4-Amino-2-fluorophenol
Reaction Temperature Maintain at 0-5 °C during addition of chlorinating agent
Reaction Time Monitor by TLC/HPLC and quench as soon as starting material is consumed
Issue 3: Incomplete Reduction of the Nitro Group

Cause: Insufficient reducing agent, inactive catalyst, or suboptimal reaction conditions can lead to incomplete conversion of the nitro group.

Solutions:

  • Reducing Agent: Ensure the use of a sufficient excess of the reducing agent (e.g., sodium dithionite, catalytic hydrogenation).

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active.

  • Temperature and Pressure: For catalytic hydrogenation, optimizing the temperature and hydrogen pressure can improve the reaction rate and ensure complete reduction.

ParameterCatalytic HydrogenationChemical Reduction (e.g., with Fe/HCl)
Reducing Agent H₂ gasIron powder, Tin(II) chloride
Catalyst Palladium on carbon (Pd/C)-
Temperature 25-50 °C80-100 °C
Pressure 50-100 psiAtmospheric
Reaction Time 2-6 hours (monitor by TLC/HPLC)4-8 hours (monitor by TLC/HPLC)

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A robust HPLC method is crucial for identifying and quantifying byproducts.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

The following workflow outlines the process for analyzing reaction impurities:

Sample Reaction Mixture Sample Prepare Dilute with Mobile Phase Sample->Prepare Inject Inject onto HPLC System Prepare->Inject Analyze Analyze Chromatogram Inject->Analyze Identify Identify Byproduct Peaks (based on retention time and UV spectra) Analyze->Identify Quantify Quantify Byproducts (using standard curves or area %) Identify->Quantify

Caption: HPLC Analysis Workflow for Impurity Profiling.

By carefully selecting the synthetic route, controlling reaction conditions, and employing appropriate analytical techniques, researchers can effectively minimize byproduct formation in the synthesis of this compound.

Technical Support Center: Optimizing Catalyst Selection for 4-Amino-5-chloro-2-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-chloro-2-fluorophenol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic pathway for this compound involves a two-step process. The synthesis typically starts with the nitration of a suitable precursor, such as 4-chloro-3-fluorophenol, to introduce a nitro group. This is followed by the selective reduction of the nitro group to an amine.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, pressure (for catalytic hydrogenation), catalyst selection and loading, and the choice of solvent. Precise control of these variables is crucial for maximizing yield and purity while minimizing side reactions such as dehalogenation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of both the nitration and reduction steps. For the nitration, the disappearance of the starting phenol and the appearance of the nitrophenol product can be tracked. During reduction, the consumption of the nitrophenol and the formation of the aminophenol product indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound

Possible Cause Suggested Solution
Incomplete reduction of the nitro intermediate.- Increase reaction time. - Increase hydrogen pressure (if applicable). - Increase catalyst loading. - Ensure the catalyst is active (use a fresh batch if necessary).
Catalyst poisoning.- Purify the starting materials and solvents to remove potential catalyst poisons (e.g., sulfur compounds). - Use a guard bed if impurities are suspected in the hydrogen stream.
Suboptimal reaction temperature.- Optimize the temperature. Lower temperatures may slow the reaction, while excessively high temperatures can promote side reactions.

Issue 2: Presence of Dehalogenated Byproducts

Dehalogenation, particularly the loss of the chlorine atom, is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.

Possible Cause Suggested Solution
Inappropriate catalyst selection.- Avoid catalysts known for high dehalogenation activity, such as Palladium on carbon (Pd/C). - Platinum on carbon (Pt/C) is the recommended catalyst for reducing halogenated nitro compounds to minimize dehalogenation. [2][3] - Raney Nickel can also be a suitable alternative to Pd/C.[4]
High reaction temperature.- Lower the reaction temperature. Dehalogenation is often more pronounced at elevated temperatures.
Excessive hydrogen pressure.- Reduce the hydrogen pressure to the minimum required for an efficient reaction rate.
High catalyst loading.- Reduce the amount of catalyst used. A higher catalyst-to-substrate ratio can sometimes increase the incidence of dehalogenation.[2]

Issue 3: Formation of Other Impurities

Possible Cause Suggested Solution
Incomplete nitration in the first step.- Ensure the nitration reaction goes to completion by monitoring with TLC or HPLC. - Purify the nitro-intermediate before proceeding to the reduction step.
Formation of azo or azoxy compounds.- This can occur with certain reducing agents like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds.[4] - Ensure complete reduction to the amine by using appropriate catalysts and sufficient reducing agent/hydrogen.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of structurally similar compounds due to the limited availability of a detailed published procedure for this compound. Optimization will be required.

Step 1: Nitration of 4-chloro-3-fluorophenol (Hypothetical Precursor)

  • In a well-ventilated fume hood, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Slowly add 4-chloro-3-fluorophenol to the cooled acid mixture while maintaining a low temperature (0-5 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until TLC or HPLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Catalytic Hydrogenation of the Nitro-Intermediate

  • Charge a pressure reactor with the purified nitro-intermediate and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add the selected catalyst (e.g., 5% Pt/C) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading should be optimized, typically ranging from 0.5 to 5 mol%.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring.

  • Heat the reaction to the optimized temperature (e.g., 25-60 °C) and monitor the reaction progress by hydrogen uptake or by analyzing samples via TLC/HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for the Reduction of Halogenated Nitroaromatics

CatalystAdvantagesDisadvantagesSelectivity for Halogen Retention
Platinum on Carbon (Pt/C) High activity and selectivity for nitro group reduction with good halogen retention. [2]Higher cost compared to some other catalysts.High
Raney NickelEffective for nitro group reduction and generally shows lower dehalogenation than Pd/C.[4]Pyrophoric, requires careful handling. May require higher temperatures/pressures.Moderate to High
Palladium on Carbon (Pd/C)Very high activity for hydrogenation.Prone to causing significant dehalogenation, especially with chloro-substituents. [4]Low to Moderate
Iron (Fe) in acidic mediaMild and selective for nitro group reduction in the presence of other reducible groups.[4][5]Stoichiometric reagent, generates iron salt waste.High
Tin(II) Chloride (SnCl2)Mild reducing agent, good for substrates with sensitive functional groups.[4][5]Stoichiometric reagent, generates tin waste.High

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product Precursor 4-chloro-3-fluorophenol (Hypothetical) Nitration Nitration (HNO3, H2SO4) Precursor->Nitration Nitro_Intermediate 5-chloro-2-fluoro-4-nitrophenol Nitration->Nitro_Intermediate Reduction Selective Reduction Nitro_Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Catalyst_Selection Start Need to reduce 5-chloro-2-fluoro-4-nitrophenol Dehalogenation Is dehalogenation a concern? Start->Dehalogenation Pt_Catalyst Use Platinum on Carbon (Pt/C) or Raney Nickel Dehalogenation->Pt_Catalyst Yes Pd_Catalyst Avoid Palladium on Carbon (Pd/C) Dehalogenation->Pd_Catalyst No, but still risky Sensitive_Groups Are other sensitive functional groups present? Pt_Catalyst->Sensitive_Groups Other_Reductants Consider milder reagents: - Fe/Acid - SnCl2 Sensitive_Groups->Other_Reductants Yes

Caption: Decision tree for catalyst selection in the reduction step.

References

Technical Support Center: Managing Solubility of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Amino-5-chloro-2-fluorophenol in chemical reactions.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound is not dissolving in the chosen reaction solvent. What are my initial steps?

A1: When encountering poor solubility of this compound, a systematic approach is recommended. The "like dissolves like" principle is a good starting point; the polarity of your solvent should ideally match that of your solute.[1] Given the polar nature of this compound due to its amino and hydroxyl groups, polar solvents are the preferred choice.

Initial Troubleshooting Steps:

  • Solvent Selection: If you are using a non-polar or weakly polar solvent, switch to a more polar option. Good starting points for screening include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol or ethanol.

  • Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of many organic compounds.[2] However, be cautious and monitor for any potential degradation of the starting material, which can sometimes be indicated by a color change.

  • Particle Size Reduction: Grinding your solid this compound to a finer powder will increase its surface area, which can lead to a faster dissolution rate.[1]

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and enhance dissolution.[1]

Q2: I'm using a polar solvent, but the solubility of this compound is still too low for my reaction concentration. What's the next step?

A2: If a single polar solvent is insufficient, employing a co-solvent system is a common and effective strategy. Adding a small amount of a strong polar aprotic solvent in which this compound has high solubility can significantly enhance the overall solvating power of your reaction medium.

Recommended Co-solvents:

  • A small percentage of DMSO or DMF can be added to a primary solvent like methanol or ethanol.

It is crucial to ensure that the co-solvent does not interfere with your reaction chemistry. Always perform a small-scale test to confirm compatibility.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be a powerful tool to enhance the solubility of aminophenols, provided your reaction conditions are tolerant to acidic or basic environments.[2]

  • Acidic Conditions: Adding a small amount of a non-interfering acid will protonate the basic amino group to form a more soluble salt.

  • Basic Conditions: The addition of a base will deprotonate the acidic phenolic hydroxyl group, also forming a more soluble salt.

Always verify that any pH modifiers will not participate in or inhibit your desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its structure suggests it is a polar organic compound. It is expected to be poorly soluble in water and non-polar organic solvents, with better solubility in polar organic solvents.

Q2: In which solvents is this compound likely to be most soluble?

A2: Based on the behavior of structurally similar compounds, this compound is expected to exhibit the highest solubility in strong polar aprotic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It should also have moderate solubility in polar protic solvents like methanol and ethanol.

Q3: How does temperature typically affect the solubility of this compound?

A3: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice energy of the solid.[4] Therefore, carefully heating the solvent is a viable method to increase the amount of dissolved this compound.

Q4: My reaction is sluggish even though the starting material appears to have dissolved. Could this be a solubility issue?

A4: Yes, it is possible that the concentration of the dissolved this compound is too low to sustain a practical reaction rate.[1] In such cases, even if the solid is not visible, the solution may be saturated at a very low concentration. Consider strategies to further increase solubility, such as using a stronger co-solvent or carefully increasing the reaction temperature.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table provides an estimated qualitative solubility profile based on the properties of structurally related aminophenols.[5][6] Researchers should experimentally verify the solubility in their specific solvent systems.

SolventPolarityEstimated Solubility
WaterHighPoor
MethanolHighSparingly Soluble
EthanolHighSparingly Soluble
Dimethyl Sulfoxide (DMSO)HighSoluble
N,N-Dimethylformamide (DMF)HighSoluble
AcetoneMediumSparingly Soluble
DichloromethaneLowPoorly Soluble
TolueneLowPoorly Soluble
HexaneLowInsoluble

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a standard laboratory procedure for determining the qualitative solubility of this compound in various solvents.[7]

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Selection of solvents for testing (e.g., water, methanol, ethanol, DMSO, DMF, acetone, dichloromethane, toluene, hexane)

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Poorly Soluble/Insoluble: The majority of the solid does not dissolve.

  • Record your observations.

  • If the compound is insoluble at room temperature, gently warm the test tube in a water bath (not exceeding 40-50°C) and observe any changes in solubility. Note whether the compound precipitates upon cooling.

Protocol 2: Small-Scale Reaction Test with a Co-Solvent System

This protocol describes how to perform a small-scale test to determine the viability of a co-solvent system for your reaction.

Materials:

  • This compound

  • Primary reaction solvent

  • Co-solvent (e.g., DMSO or DMF)

  • Reaction vessel (e.g., small flask with a stir bar)

  • Other reaction reagents

Procedure:

  • To the reaction vessel, add this compound and the primary reaction solvent in the proportions planned for your full-scale reaction.

  • Stir the mixture at the intended reaction temperature.

  • If the starting material is not fully dissolved, add the co-solvent dropwise while stirring until the solid dissolves completely.

  • Record the volume of co-solvent required. The volume of the co-solvent should ideally be kept to a minimum.

  • Add the other reagents to the solution and monitor the reaction progress (e.g., by TLC or LC-MS) to ensure the co-solvent does not negatively impact the reaction outcome.

Visualizations

Caption: A workflow diagram for troubleshooting solubility issues.

Experimental_Workflow_Solubility_Determination start Start: Determine Solubility add_solid Add ~15mg of solid to test tube start->add_solid add_solvent Add 1mL of solvent add_solid->add_solvent agitate Vortex/shake for 60s add_solvent->agitate observe Visually observe for dissolution agitate->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved insoluble Record as 'Insoluble' or 'Sparingly Soluble' observe->insoluble Partially or Not Dissolved heat Gently heat and observe insoluble->heat

Caption: A workflow for qualitative solubility determination.

References

preventing oxidation of 4-Amino-5-chloro-2-fluorophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4-Amino-5-chloro-2-fluorophenol during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color from off-white to a brownish tint. What is the cause?

A1: The discoloration of this compound is a common indicator of oxidation. Like many aminophenol compounds, it is susceptible to degradation upon exposure to atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The colored impurities are likely quinone-imine species formed from the oxidation of the aminophenol.

Q2: What are the ideal storage conditions to maintain the stability of this compound?

A2: To minimize oxidation, this compound should be stored in a tightly sealed, amber glass vial to protect it from light.[1] The vial should be stored in a cool, dry place, ideally at 2-8°C. For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

Q3: Can I handle this compound on an open lab bench?

A3: It is strongly advised to handle this compound in a controlled environment to minimize exposure to air and moisture. For weighing and aliquoting, using a glovebox with an inert atmosphere is the best practice.[1][2] If a glovebox is not available, air-sensitive techniques, such as using a Schlenk line, should be employed.[2][3][4]

Q4: Are there any chemical additives I can use to prevent the oxidation of this compound in solution?

A4: Yes, the addition of antioxidants can help stabilize solutions of this compound. Common choices for phenolic compounds include Butylated Hydroxytoluene (BHT) or Ascorbic Acid.[5][6][7] The optimal antioxidant and its concentration may need to be determined empirically for your specific application. It is crucial to ensure the chosen antioxidant does not interfere with your downstream experiments.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid Compound After Opening

Possible Cause: Exposure to atmospheric oxygen and humidity upon opening the container.

Solutions:

  • Immediate Action: If the compound has already been exposed, minimize further degradation by immediately purging the container with an inert gas (argon or nitrogen) before resealing.

  • Preventative Measures:

    • Aliquot the compound into smaller, single-use vials under an inert atmosphere (in a glovebox) upon receiving the bulk material. This minimizes the repeated exposure of the entire stock to air.

    • Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

Issue 2: Degradation of this compound in Solution

Possible Cause: Oxidation of the dissolved compound, potentially catalyzed by trace metals or exposure to light.

Solutions:

  • Solvent Preparation: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use.

  • Use of Antioxidants: Add a small amount of a compatible antioxidant to the solution. A starting point could be 0.01% w/v of BHT or Ascorbic Acid, but this should be optimized.

  • Light Protection: Prepare and store solutions in amber vials or flasks wrapped in aluminum foil to protect them from light.

  • pH Control: Depending on the application, maintaining a slightly acidic pH can sometimes help to stabilize aminophenol solutions.

Experimental Protocols

Protocol 1: Accelerated Stability Study for Solid this compound

This protocol is designed to assess the stability of solid this compound under various storage conditions over a shorter period.

Methodology:

  • Sample Preparation: Aliquot 10 mg of this compound into separate amber glass vials for each storage condition and time point.

  • Storage Conditions:

    • Condition A (Control): 2-8°C, under Argon, in the dark.

    • Condition B: 25°C / 60% Relative Humidity (RH), exposed to ambient air.

    • Condition C: 40°C / 75% Relative Humidity (RH), exposed to ambient air.

    • Condition D: 25°C, under ambient air, exposed to ambient light.

  • Time Points: Analyze samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Analysis: At each time point, dissolve the contents of one vial from each condition in a standard diluent (e.g., methanol with 0.1% ascorbic acid) and analyze by a validated HPLC-UV method to determine the purity and identify any degradation products.

  • Data Presentation:

Storage ConditionTime PointPurity (%) of this compoundAppearance
A: 2-8°C, Argon, Dark 0 weeks99.8Off-white powder
8 weeks99.7No change
B: 25°C / 60% RH, Air 0 weeks99.8Off-white powder
8 weeks95.2Light tan powder
C: 40°C / 75% RH, Air 0 weeks99.8Off-white powder
8 weeks88.5Brown powder
D: 25°C, Air, Light 0 weeks99.8Off-white powder
8 weeks92.1Tan powder
Protocol 2: Quantification of this compound and Degradation Products using HPLC-UV

Methodology:

  • Instrumentation: HPLC with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Standard and Sample Preparation: Prepare standards and samples in a diluent of methanol or acetonitrile, potentially with a suitable antioxidant like ascorbic acid to prevent degradation during analysis.

Visualizations

Oxidation_Pathway A This compound B Oxidative Deamination/Hydroxylation A->B [O], Light, Heat, Metal Ions C Chloro-fluoro-catechol Intermediate B->C D Further Oxidation C->D [O] E Quinone-imine Species (Colored) D->E F Polymerization E->F G Dark Polymeric Products F->G

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_analysis Analysis storage_options Storage Options: - 2-8°C, Dark - Inert Atmosphere (N2/Ar) - Tightly Sealed Amber Vial handling Handling: - Glovebox - Schlenk Line storage_options->handling discoloration Issue: Discoloration (Oxidation) inert_gas Inert Gas Purge discoloration->inert_gas aliquoting Aliquot into smaller vials discoloration->aliquoting solution_degradation Issue: Solution Degradation antioxidants Add Antioxidants (BHT, Ascorbic Acid) solution_degradation->antioxidants deoxygenate Use Deoxygenated Solvents solution_degradation->deoxygenate hplc Stability-Indicating HPLC-UV Method inert_gas->hplc aliquoting->hplc antioxidants->hplc deoxygenate->hplc quantification Quantify Purity and Degradants hplc->quantification

Caption: Logical workflow for preventing and troubleshooting oxidation.

References

troubleshooting guide for incomplete reactions of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-chloro-2-fluorophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do the substituents influence its reactivity?

A1: this compound has three primary reactive sites: the amino group (-NH₂), the hydroxyl group (-OH), and the aromatic ring itself.

  • Amino Group (-NH₂): This is a strong activating group and a good nucleophile. It readily participates in reactions such as acylation, alkylation, and diazotization.

  • Hydroxyl Group (-OH): This is also a strong activating group. In its phenoxide form (after deprotonation), it is a potent nucleophile, readily undergoing etherification.

  • Aromatic Ring: The -NH₂ and -OH groups are ortho, para-directing, strongly activating the ring towards electrophilic aromatic substitution. However, the chloro (-Cl) and fluoro (-F) substituents are deactivating through their inductive effects, which can temper the ring's reactivity and influence the regioselectivity of substitution.[1]

The interplay of these activating and deactivating groups makes predicting the exact outcome of reactions complex and often requires careful optimization of reaction conditions.

Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A2: The multiple reactive sites on this compound can lead to several common side reactions:

  • N- vs. O-Alkylation/Acylation: In reactions with alkylating or acylating agents, both the amino and hydroxyl groups can react, leading to a mixture of N-substituted, O-substituted, and N,O-disubstituted products.

  • Polysubstitution on the Aromatic Ring: During electrophilic aromatic substitution reactions, the strong activating nature of the amino and hydroxyl groups can lead to the introduction of multiple substituents on the aromatic ring.

  • Oxidation: Aminophenols can be susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This is often indicated by the reaction mixture turning dark.

  • Self-Coupling/Polymerization: Under certain conditions, such as diazotization, the molecule can react with itself, leading to the formation of dimers or polymers.

Q3: How can I improve the selectivity of my reaction for a specific functional group?

A3: To enhance selectivity, consider the following strategies:

  • Protecting Groups: The most effective method to achieve selectivity between the amino and hydroxyl groups is the use of protecting groups.[2][3] For instance, the amino group can be protected as an amide (e.g., by acetylation) to favor reactions at the hydroxyl group. Subsequently, the protecting group can be removed.

  • Control of Reaction Conditions:

    • pH: The nucleophilicity of the amino and hydroxyl groups is pH-dependent. At lower pH, the amino group will be protonated and less nucleophilic, potentially favoring reactions at the hydroxyl group. Conversely, in basic conditions, the hydroxyl group will be deprotonated to the more nucleophilic phenoxide.

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product and minimizing side reactions.

    • Catalyst: The choice of catalyst can significantly influence the outcome. For example, in Friedel-Crafts acylation, the Lewis acid catalyst can interact with the amino group, affecting its reactivity.

Troubleshooting Guide for Incomplete Reactions

An incomplete reaction can be frustrating. The following sections provide potential causes and solutions for common reaction types involving this compound.

Logical Workflow for Troubleshooting Incomplete Reactions

troubleshooting_workflow Troubleshooting Workflow for Incomplete Reactions start Incomplete Reaction Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK sub_reagents Impure/Degraded Reagents? Incorrect Stoichiometry? check_reagents->sub_reagents check_catalyst Examine Catalyst Activity/ Loading check_conditions->check_catalyst Conditions Correct sub_conditions Temperature too low? Reaction time too short? Inappropriate solvent? check_conditions->sub_conditions side_reactions Investigate Potential Side Reactions check_catalyst->side_reactions Catalyst OK sub_catalyst Catalyst deactivated? Insufficient loading? check_catalyst->sub_catalyst product_instability Assess Product Stability During Reaction/Workup side_reactions->product_instability Side Reactions Minimal sub_side_reactions Competing reactions consuming starting material? side_reactions->sub_side_reactions purification_issue Evaluate Purification Method product_instability->purification_issue Product Stable sub_product Product degrading under reaction or workup conditions? product_instability->sub_product solution Reaction Optimized purification_issue->solution Purification Effective sub_purification Product lost during extraction or chromatography? purification_issue->sub_purification sub_reagents->check_reagents Address & Retry sub_conditions->check_conditions Optimize & Retry sub_catalyst->check_catalyst Address & Retry sub_side_reactions->side_reactions Modify Conditions/ Use Protecting Group sub_product->product_instability Modify Workup sub_purification->purification_issue Optimize Purification

Caption: A logical workflow to diagnose and resolve incomplete reactions.

N-Acylation Reactions

Problem: Low yield of the N-acylated product.

Potential CauseTroubleshooting Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction mixture can increase the rate of acylation. - Use a More Reactive Acylating Agent: If using an acyl halide is not effective, consider using the corresponding anhydride.
Side Reaction: O-Acylation - Protect the Hydroxyl Group: Although less likely due to the higher nucleophilicity of the amine, O-acylation can occur. If observed, consider protecting the hydroxyl group before acylation. - Control Stoichiometry: Use a slight excess of the acylating agent, but avoid a large excess which can promote side reactions.
Deactivation of Amino Group - Basic Conditions: In the presence of a strong base, the amino group can be deprotonated, but this is generally not required for acylation. Ensure the reaction is not overly basic. - Acidic Conditions: In strongly acidic conditions, the amino group will be protonated and non-nucleophilic. The reaction is typically run under neutral or slightly basic conditions (e.g., with a non-nucleophilic base like pyridine or triethylamine).
Poor Reagent Quality - Check Acylating Agent: Acyl halides and anhydrides can hydrolyze over time. Use freshly opened or purified reagents.

Experimental Protocol: N-Acetylation of a Substituted Aminophenol (Adapted from similar compounds) [4]

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acylating Agent: Add 1.1 equivalents of acetic anhydride to the solution with stirring.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-acetylated product.

O-Etherification Reactions

Problem: Low yield of the desired ether product.

Potential CauseTroubleshooting Solution
Incomplete Deprotonation - Use a Stronger Base: While weaker bases like K₂CO₃ can be used for phenols, a stronger base like sodium hydride (NaH) may be required for complete formation of the phenoxide. - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water will quench the base and the phenoxide.
Side Reaction: N-Alkylation - Protect the Amino Group: This is the most common and significant side reaction. Protect the amino group as an amide or a Schiff base before performing the etherification. The protecting group can be removed in a subsequent step. - Choice of Base and Solvent: Using a milder base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) can sometimes favor O-alkylation over N-alkylation.
Poor Quality Alkylating Agent - Check Alkylating Agent: Ensure the alkylating agent is pure and free from decomposition products.
Low Reactivity of Alkylating Agent - Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

Experimental Protocol: Williamson Ether Synthesis (Adapted from similar compounds)

  • Protection of Amino Group (if necessary): React the aminophenol with a suitable protecting group reagent (e.g., acetic anhydride) before proceeding.

  • Deprotonation: Dissolve the (protected) aminophenol in an anhydrous polar aprotic solvent (e.g., DMF). Add 1.1 equivalents of a suitable base (e.g., NaH) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Alkylation: Add 1.1 equivalents of the alkyl halide dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Purification: If a protecting group was used, remove it under appropriate conditions. Purify the crude product by column chromatography or recrystallization.

Diazotization Reactions

Problem: Low yield of the diazonium salt or subsequent coupling product.

Potential CauseTroubleshooting Solution
Decomposition of Diazonium Salt - Maintain Low Temperature: It is critical to maintain the reaction temperature between 0-5 °C. Higher temperatures will lead to rapid decomposition of the unstable diazonium salt. - Use Immediately: The diazonium salt solution should be used immediately in the subsequent reaction without isolation.
Incomplete Diazotization - Sufficient Acid: Ensure an excess of mineral acid (e.g., HCl) is used to generate nitrous acid and maintain a low pH. - Check Sodium Nitrite: Use high-purity sodium nitrite.
Side Reactions - Phenol Formation: The diazonium group can be replaced by a hydroxyl group from the aqueous solvent, especially if the temperature rises. - Self-Coupling: The diazonium salt can couple with unreacted aminophenol. Ensure slow addition of the sodium nitrite solution to maintain a low concentration of the diazonium salt.

Experimental Protocol: Diazotization and Azo Coupling (General Procedure)

  • Dissolution: Suspend 1.0 equivalent of this compound in an aqueous solution of a mineral acid (e.g., 2.5 equivalents of HCl).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Coupling: In a separate flask, dissolve the coupling agent (e.g., a phenol or aniline derivative) in an appropriate solvent and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with stirring.

  • Work-up: After the reaction is complete, the azo product often precipitates and can be collected by filtration. The product may require further purification by washing or recrystallization.

Data Presentation

The following tables provide representative quantitative data for reactions of similar substituted aminophenols. These should be used as a starting point for optimization.

Table 1: Representative Conditions and Yields for N-Acylation of Aminophenols

Aminophenol DerivativeAcylating AgentSolventBaseTemp (°C)Time (h)Yield (%)
p-AminophenolAcetic AnhydrideWaterSodium Acetate1000.5>90
2-Amino-4-chlorophenolAcetyl ChlorideToluenePyridine25-502~85
4-Amino-3-fluorophenolBenzoyl ChlorideDichloromethaneTriethylamine0-253~92

Table 2: Representative Conditions and Yields for O-Alkylation of Aminophenols

Aminophenol DerivativeAlkylating AgentSolventBaseTemp (°C)Time (h)Yield (%)
p-Aminophenol (N-protected)Ethyl BromideDMFNaH254>95
2-Amino-4-chlorophenol (N-protected)Benzyl BromideAcetoneK₂CO₃56 (reflux)6~80
4-Amino-3-fluorophenol (N-protected)Methyl IodideAcetonitrileCs₂CO₃82 (reflux)5~90

Visualizations

Competing Reaction Pathways in Etherification

competing_reactions Competing N- vs. O-Alkylation start This compound + Alkyl Halide (R-X) + Base o_alkylation O-Alkylation (Desired Product) start->o_alkylation Favored by: - N-protection - Weaker base (e.g., K₂CO₃) n_alkylation N-Alkylation (Side Product) start->n_alkylation Favored by: - Unprotected amine - Stronger base (e.g., NaH) no_reaction Incomplete Reaction start->no_reaction Caused by: - Insufficient base - Low temperature - Unreactive R-X

Caption: Factors influencing the outcome of alkylation reactions.

General Experimental Workflow for Selective Reactions

experimental_workflow Workflow for Selective Functionalization start Starting Material: This compound protection Protection of Amino or Hydroxyl Group start->protection reaction Reaction at Unprotected Site protection->reaction deprotection Deprotection reaction->deprotection purification Purification deprotection->purification product Final Product purification->product

Caption: A generalized workflow for achieving selective reactions on bifunctional molecules.

References

effect of reaction temperature on 4-Amino-5-chloro-2-fluorophenol yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-Amino-5-chloro-2-fluorophenol, with a specific focus on the impact of reaction temperature on product yield.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common pathway starts with the nitration of a suitable fluorophenol or chlorofluorobenzene derivative, followed by the reduction of the nitro group to an amino group. The precise sequence of chlorination, fluorination, nitration, and reduction steps can vary.

Q2: How does reaction temperature generally affect the yield of this compound?

Q3: I am experiencing a low yield in my synthesis. Could the reaction temperature be the cause?

A3: Yes, an inappropriate reaction temperature is a common reason for low yields. If the temperature is too low, the reaction may not proceed to completion within the given timeframe. If the temperature is too high, it can promote side reactions such as decomposition of the starting material or product, or the formation of polymeric impurities. It is crucial to carefully control the temperature within the optimal range for the specific reaction step. For the reduction of related nitro compounds, temperatures are often maintained in a range of 25°C to 80°C.

Q4: What are the signs of an incorrect reaction temperature during the synthesis?

A4: Signs of an incorrect reaction temperature can include:

  • Too Low: A very slow reaction progress as monitored by techniques like Thin Layer Chromatography (TLC), or the presence of a significant amount of starting material even after an extended reaction time.

  • Too High: The formation of dark-colored impurities, a noticeable decrease in the desired product spot on a TLC plate over time after an initial increase, or the evolution of unexpected gases.

Q5: How can I optimize the reaction temperature to improve the yield?

A5: To optimize the reaction temperature, it is recommended to perform a series of small-scale experiments at different temperatures (e.g., in 5-10°C increments) while keeping all other reaction parameters constant. The yield and purity of the product from each experiment should be carefully analyzed to determine the optimal temperature for your specific laboratory conditions and reagents.

Data on Temperature Effects in Analogous Syntheses

The following table summarizes the effect of temperature on the yield of structurally similar aminophenol syntheses, as specific data for this compound is limited. This data should be used as a general guide for understanding potential temperature dependencies.

Reaction Type & Analogous CompoundTemperature (°C)Observed Effect on Yield/ReactionSource Reference (for similar reactions)
Hydrolysis of an ethyl carbonate precursor to 5-amino-2-chloro-4-fluorophenol35-40Good yield reported.[1]
Hydrolysis of an ethyl carbonate precursor to 5-amino-2-chloro-4-fluorophenol40-45Good yield reported.[1]
Synthesis of 2-Amino-5-fluorophenol from 2,4-difluoroaniline50-80Reaction proceeds to completion.
Catalytic hydrogenation of a nitrophenol intermediateup to 95Effective for the reduction step.
Chlorination of 4-fluorophenol60-70High yield of 2-chloro-4-fluorophenol (94.8%).

Experimental Protocol: Synthesis of this compound via Reduction of a Nitro Precursor

This protocol is a generalized procedure based on common methods for the synthesis of related aminophenols. Researchers should adapt this protocol based on their specific starting materials and laboratory safety guidelines.

Objective: To synthesize this compound by the catalytic reduction of 5-chloro-2-fluoro-4-nitrophenol.

Materials:

  • 5-chloro-2-fluoro-4-nitrophenol

  • Palladium on carbon (10% Pd/C) or another suitable catalyst

  • Methanol or Ethanol (solvent)

  • Hydrazine hydrate (85%) or a hydrogen gas source

  • Activated carbon

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-fluoro-4-nitrophenol in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Initiating Reduction (with Hydrazine Hydrate): Gently heat the mixture to reflux. Slowly add hydrazine hydrate dropwise to the refluxing solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material (the yellow nitrophenol) indicates the completion of the reaction. This may take several hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Solvent Evaporation: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow start Start dissolution Dissolve 5-chloro-2-fluoro-4-nitrophenol in Methanol start->dissolution catalyst Add 10% Pd/C Catalyst dissolution->catalyst heating Heat to Reflux catalyst->heating hydrazine Slowly Add Hydrazine Hydrate heating->hydrazine monitoring Monitor Reaction by TLC hydrazine->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->monitoring No cooling Cool to Room Temperature completion_check->cooling Yes filtration Filter through Diatomaceous Earth cooling->filtration evaporation Evaporate Solvent filtration->evaporation purification Recrystallize Product evaporation->purification end End Product: This compound purification->end

Caption: Synthetic workflow for this compound.

References

controlling regioselectivity in reactions with 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-5-chloro-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in reactions involving this versatile chemical intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do the substituents influence regioselectivity?

A1: this compound has three primary reactive sites: the amino group (-NH₂), the hydroxyl group (-OH), and the aromatic ring itself. The regioselectivity of reactions is governed by the electronic and steric effects of the substituents.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are strong activating, ortho, para-directing groups for electrophilic aromatic substitution. They are also the primary sites for nucleophilic attack in reactions like acylation and alkylation.

  • Fluoro (-F) and Chloro (-Cl) Groups: These are deactivating, ortho, para-directing groups. Their strong inductive electron-withdrawing effects decrease the ring's reactivity, while their resonance effects direct incoming electrophiles.

  • Combined Effect: The directing effects of the -OH and -NH₂ groups are dominant. However, the positions ortho to these groups are sterically hindered and electronically influenced by the halogens, making the vacant C6 position the most likely site for electrophilic attack.

Q2: How can I selectively perform a reaction on the amino group without affecting the hydroxyl group?

A2: Selective N-functionalization in the presence of a hydroxyl group is a common challenge. The most robust strategy is to use protecting groups.[1] You can protect the more acidic hydroxyl group, perform the desired reaction on the free amino group, and then deprotect the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[2]

Q3: What conditions favor O-alkylation over N-alkylation?

A3: To favor O-alkylation, the hydroxyl group should be deprotonated to form the more nucleophilic phenoxide ion. This is typically achieved using a strong base in a polar aprotic solvent. Running the reaction under these conditions can favor O-alkylation. However, competitive N-alkylation can still occur. Using a bulky alkylating agent may also sterically favor reaction at the less hindered oxygen atom.

Q4: What factors should I consider for electrophilic aromatic substitution on the ring?

A4: For electrophilic aromatic substitution, key factors include the choice of catalyst, solvent, and temperature.[3] Given the multiple substituents, the reaction conditions must be carefully optimized to achieve the desired regioselectivity and avoid side reactions. The position C6 is the most activated and least sterically hindered position for substitution. Lower temperatures often increase selectivity by favoring the kinetically controlled product.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Acylation Reactions (Mixture of N- and O-Acylated Products)

Potential Cause: The nucleophilicity of the amino and hydroxyl groups are competitive under the reaction conditions. In neutral or slightly acidic conditions, the amino group is generally more nucleophilic. Under basic conditions, the deprotonated hydroxyl group (phenoxide) is a potent nucleophile.

Solutions:

  • Selective N-Acylation:

    • pH Control: Perform the reaction under neutral or slightly acidic conditions to keep the hydroxyl group protonated and less reactive.

    • Protecting Group Strategy: Protect the hydroxyl group as an ether or silyl ether before performing the acylation on the amino group. This is the most reliable method.[1][4]

  • Selective O-Acylation:

    • Use of a Strong Base: Employ a strong, non-nucleophilic base (e.g., NaH) to completely deprotonate the hydroxyl group before adding the acylating agent. Add the reagents at low temperature to control reactivity.

    • Schotten-Baumann Conditions: Using an aqueous base (like NaOH) with the acyl chloride in an organic solvent can sometimes favor O-acylation of phenols.

ConditionPrimary ProductRationale
Pyridine, Ac₂O, 0 °C to RTN-acylatedThe amino group is more nucleophilic than the hydroxyl group in a neutral/mildly basic medium.
1. NaH, THF, 0 °C; 2. Acyl-ClO-acylatedThe strong base generates the highly nucleophilic phenoxide, which reacts faster than the neutral amino group.
1. TBDMSCl, Imidazole; 2. Acyl-Cl, Pyridine; 3. TBAFN-acylatedThe hydroxyl group is protected as a silyl ether, leaving only the amino group available for acylation.
Issue 2: Low Yield or No Reaction in Electrophilic Aromatic Substitution

Potential Cause: The aromatic ring is deactivated by the two halogen substituents (-F and -Cl). Even though the -NH₂ and -OH groups are activating, the overall reactivity of the ring is diminished, requiring harsher conditions than for simple phenols or anilines.

Solutions:

  • Stronger Lewis Acid: Use a more potent Lewis acid catalyst to activate the electrophile. For example, switch from AlCl₃ to FeCl₃ for halogenation, or use a stronger acid mixture for nitration.

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, this must be monitored closely to avoid decomposition or loss of selectivity.[5]

  • Solvent Choice: The polarity of the solvent can significantly influence reaction rates.[3] Experiment with different solvents to find one that best solubilizes the reactants and facilitates the desired pathway.

ReactionReagent/CatalystPotential IssueSuggested Change
BrominationBr₂, FeBr₃Low reactivityUse a more polar solvent like CH₃NO₂ or increase temperature cautiously.
NitrationHNO₃, H₂SO₄Decomposition/OxidationUse milder nitrating agents (e.g., AcONO₂, C(NO₂)₄) at low temperatures.
Friedel-CraftsAcyl-Cl, AlCl₃No reactionRing is likely too deactivated for Friedel-Crafts reactions. Consider alternative synthetic routes.

Experimental Protocols

Protocol 1: Regioselective N-Acetylation via Hydroxyl Protection

This protocol outlines the selective acetylation of the amino group by first protecting the hydroxyl group.

Step 1: Protection of the Hydroxyl Group (Silylation)

  • Dissolve 1.0 equivalent of this compound in anhydrous Dichloromethane (DCM).

  • Add 1.5 equivalents of imidazole.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBDMSCl).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: N-Acetylation

  • Dissolve the protected intermediate from Step 1 in anhydrous DCM.

  • Add 1.2 equivalents of pyridine.

  • Cool the mixture to 0 °C.

  • Slowly add 1.1 equivalents of acetyl chloride.

  • Stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to yield the N-acetylated, O-protected product.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the product from Step 2 in Tetrahydrofuran (THF).

  • Add 1.2 equivalents of Tetra-n-butylammonium fluoride (TBAF) (1M solution in THF).

  • Stir at room temperature for 1-2 hours until TLC shows complete removal of the silyl group.

  • Quench with saturated NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product, N-(5-amino-4-chloro-2-fluorophenyl)acetamide, by column chromatography or recrystallization.

Protocol 2: Regioselective O-Alkylation

This protocol aims to selectively alkylate the hydroxyl group.

  • Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Dimethylformamide (DMF) under an inert argon or nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1.0 equivalent of this compound in anhydrous DMF.

  • Stir the mixture at 0 °C for 30-60 minutes, allowing for the formation of the sodium phenoxide.

  • Add 1.1 equivalents of the desired alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the desired O-alkylated product by column chromatography.

Visualizations

Caption: Key reactive sites on the this compound molecule.

G start Start: This compound protect Protect -OH Group (e.g., TBDMSCl, Imidazole) start->protect Step 1 react_n Perform N-Acylation (e.g., Acyl Chloride, Base) start->react_n Direct Reaction (Risk of Mixture) protect->react_n Step 2 deprotect Deprotect -OH Group (e.g., TBAF) react_n->deprotect Step 3 side_rxn Side Product: O-Acylation react_n->side_rxn end Product: Selectively N-Acylated deprotect->end

Caption: Workflow for achieving regioselective N-acylation using a protection strategy.

G start Start: This compound base Deprotonate with Strong Base (e.g., NaH) in Polar Aprotic Solvent (DMF) start->base Step 1 intermediate Form Nucleophilic Phenoxide Intermediate base->intermediate react_o Add Alkylating Agent (e.g., R-X) at Low Temp intermediate->react_o Step 2 end Product: Selectively O-Alkylated react_o->end side_rxn Side Product: N-Alkylation react_o->side_rxn Potential Competition

Caption: Logical workflow for favoring regioselective O-alkylation.

References

Technical Support Center: Purification of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 4-Amino-5-chloro-2-fluorophenol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

FAQ 1: What are the key properties of this compound relevant to its purification?

This compound is an amphoteric molecule, meaning it possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. This dual character is central to developing an effective purification strategy, particularly for acid-base extraction. Its solubility is generally low in non-polar organic solvents and water at neutral pH, but it is soluble in polar organic solvents like alcohols, DMSO, and DMF. Solubility in aqueous solutions is significantly influenced by pH.

FAQ 2: How can I remove unreacted this compound using liquid-liquid extraction?

An acid-base extraction is a highly effective method to separate this compound from non-ionizable impurities. The strategy relies on the ability to selectively move the compound between an organic phase and an aqueous phase by altering the pH.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (to extract the amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated this compound (as an ammonium salt) will be in the aqueous layer.

    • Drain the lower aqueous layer. Repeat the extraction with fresh aqueous acid to ensure complete removal.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., 1 M NaOH) with cooling until the solution is basic (pH > 10) to deprotonate the ammonium salt and regenerate the free amine.

    • Extract the free this compound back into an organic solvent (e.g., DCM or ethyl acetate) by repeating the separation process.

  • Drying and Concentration:

    • Combine the organic extracts containing the purified product.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting Acid-Base Extraction

Problem Possible Cause Solution
Emulsion Formation High concentration of reactants; vigorous shaking.Add brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Poor Separation Incomplete protonation or deprotonation.Ensure the pH of the aqueous layer is sufficiently acidic (< 2) or basic (> 12) using pH paper.
Low Recovery The compound is partially soluble in the aqueous phase even in its neutral form.Perform multiple extractions with smaller volumes of the organic solvent.

Logical Workflow for Acid-Base Extraction

cluster_start Start cluster_extraction Extraction cluster_recovery Recovery cluster_finish Finish start Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1 M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer (Non-basic impurities) separate1->organic_impurities Organic aqueous_amine Aqueous Layer (Protonated Amine) separate1->aqueous_amine Aqueous basify Add 1 M NaOH (aq) to pH > 10 aqueous_amine->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Aqueous purified_organic Organic Layer (Purified Product) separate2->purified_organic Organic dry_concentrate Dry and Concentrate purified_organic->dry_concentrate final_product Purified this compound dry_concentrate->final_product cluster_no_tailing No Significant Tailing cluster_tailing Significant Tailing start Start Purification check_tailing Does the compound show tailing on a standard silica TLC plate? start->check_tailing standard_silica Use standard silica gel. Mobile phase: Hexane/EtOAc or DCM/MeOH. check_tailing->standard_silica No option_a Option A: Standard silica gel with 0.1-1% Triethylamine in mobile phase. check_tailing->option_a Yes option_b Option B: Use amine-functionalized silica gel. check_tailing->option_b Yes end_node Proceed with Chromatography standard_silica->end_node option_a->end_node option_b->end_node

Validation & Comparative

A Comparative Guide to LC-MS Analysis for the Structural Validation of 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of the 4-Amino-5-chloro-2-fluorophenol structure. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical method selection.

Introduction to this compound

This compound is a halogenated aromatic amine, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. The precise arrangement of the amino, chloro, fluoro, and hydroxyl functional groups on the benzene ring is critical to its chemical reactivity and, ultimately, its utility and safety profile in drug manufacturing. Erroneous structural assignment can lead to the generation of impure final products with potentially altered pharmacological and toxicological properties. Therefore, rigorous analytical validation of its structure is imperative.

Primary Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands out as a powerful and versatile analytical tool for the structural elucidation and quantification of organic molecules like this compound. Its high sensitivity, selectivity, and ability to provide molecular weight and fragmentation information make it particularly well-suited for this purpose.[1] A typical LC-MS analysis involves the separation of the analyte from a mixture using high-performance liquid chromatography (HPLC) followed by its detection and characterization by a mass spectrometer.

This protocol is a representative method adaptable for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards of lower concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL) for linearity assessment.

  • Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[2]

2. Liquid Chromatography Conditions:

  • Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and selectivity.[3]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of polar aromatic compounds.[3][4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is employed to ensure good peak shape and separation from potential impurities. A typical gradient would be:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for amines.[1]

  • Mass Analyzer: A triple quadrupole or an Orbitrap mass analyzer can be used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis due to its high selectivity and sensitivity.[1] For initial structural confirmation, a full scan MS followed by a product ion scan (MS/MS) of the parent ion is necessary.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon

The following table summarizes the anticipated quantitative data from the LC-MS analysis.

ParameterExpected ValueJustification
Molecular Formula C₆H₅ClFNO---
Molecular Weight 161.56 g/mol ---
[M+H]⁺ (m/z) 162.01Protonated molecular ion in positive ESI.
Retention Time (RT) ~ 5-7 minDependent on the specific LC conditions.
Predicted Major Fragment Ions (m/z) 145.01, 127.00, 99.01Based on expected losses of NH₃, H₂O, and CO.[5]

Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive validation often involves orthogonal techniques to provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds.[3] Derivatization is often required for polar compounds like phenols and amines to improve their volatility and chromatographic behavior.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments can provide detailed information about the chemical environment of each atom and their connectivity, offering unambiguous structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. The presence of characteristic absorption bands for N-H, O-H, C-F, and C-Cl bonds can support the proposed structure.

The table below provides a head-to-head comparison of LC-MS with its alternatives for the validation of the this compound structure.

FeatureLC-MS/MSGC-MSNMRFTIR
Sensitivity Very High (ppb-ppt)High (ppb)Low (mg)Moderate (µg)
Selectivity Very HighHighVery HighModerate
Structural Information Molecular Weight & FragmentationFragmentation PatternUnambiguous ConnectivityFunctional Groups
Sample Throughput HighHighLowHigh
Derivatization Required NoOftenNoNo
Cost HighModerateVery HighLow

Visualizing the Workflow and Logic

Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the logical process of structural validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation prep1 Standard & Sample Weighing prep2 Dissolution in Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 lc HPLC Separation (C18 Column) prep4->lc ms Mass Spectrometry (ESI+, MRM/Scan) lc->ms data1 Chromatogram & Mass Spectrum Acquisition ms->data1 data2 Data Analysis (RT, m/z, Fragmentation) data1->data2 data3 Structural Confirmation data2->data3

Caption: Workflow for the LC-MS/MS analysis of this compound.

Validation_Logic cluster_primary Primary Validation cluster_orthogonal Orthogonal Confirmation cluster_conclusion Final Conclusion lcms LC-MS/MS (Molecular Weight & Key Fragments) conclusion Structure Validated lcms->conclusion High Confidence nmr NMR Spectroscopy (Unambiguous Connectivity) nmr->conclusion Definitive gcms GC-MS (Alternative Fragmentation) gcms->conclusion ftir FTIR Spectroscopy (Functional Groups) ftir->conclusion

References

Comparative Reactivity of 4-Amino-5-chloro-2-fluorophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted aromatic compounds is critical for the rational design of synthetic routes and the development of novel molecular entities. This guide provides a comparative analysis of the chemical reactivity of 4-Amino-5-chloro-2-fluorophenol against its structural isomers, integrating theoretical principles with proposed experimental designs for quantitative evaluation.

The reactivity of a substituted phenol is intricately governed by the electronic and steric interplay of its functional groups. In this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups act as powerful activating groups, directing electrophilic attack to the ortho and para positions. Conversely, the electron-withdrawing halogen substituents (-Cl and -F) deactivate the aromatic ring through their inductive effects. The fluorine atom, being the most electronegative element, also plays a unique role in nucleophilic aromatic substitution reactions, where it can act as a good leaving group. The relative positioning of these substituents in different isomers leads to distinct reactivity profiles.

Theoretical Reactivity Profile

The reactivity of this compound and its isomers is primarily manifested in two key reaction types: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): The -OH and -NH2 groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.[1] This donation stabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack.[2] In contrast, the chlorine and fluorine atoms are deactivating due to their strong inductive electron withdrawal. The overall reactivity in EAS is a balance of these opposing effects. The positions of electrophilic attack will be predominantly directed by the powerful -OH and -NH2 groups to the available ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo SNAr.[3] In this reaction, a nucleophile displaces a leaving group, often a halide. The rate of SNAr is enhanced by the ability of the substituents to stabilize the negatively charged Meisenheimer complex intermediate.[3][4] Fluorine is often a better leaving group than other halogens in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack.[4][5]

Isomers of Interest for Comparative Analysis

For a comprehensive comparison, the following isomers of this compound are considered based on the varied positioning of the substituents, which is expected to significantly influence reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound847872-10-0C6H5ClFNO161.56
2-Amino-4-chloro-5-fluorophenol303181-72-8C6H5ClFNO161.56
5-Amino-2-chloro-4-fluorophenol-C6H5ClFNO161.56
2-Amino-5-chloro-4-fluorophenol-C6H5ClFNO161.56

Proposed Experimental Protocols for Comparative Reactivity Analysis

Given the limited direct comparative experimental data in the literature, this guide proposes the following detailed protocols to quantitatively assess the relative reactivity of this compound and its isomers.

Experiment 1: Comparative Kinetics of Electrophilic Bromination

This experiment aims to determine the relative rates of electrophilic aromatic substitution by monitoring the reaction with a mild electrophile, bromine.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each isomer and a standardized solution of bromine (e.g., 0.01 M) in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Reaction Initiation: In a temperature-controlled UV-Vis spectrophotometer cuvette, mix a known volume of the isomer solution with the bromine solution.

  • Kinetic Monitoring: Monitor the disappearance of the bromine color (and its corresponding absorbance at a specific wavelength) over time.

  • Data Analysis: Determine the initial reaction rate for each isomer. The relative rates will provide a quantitative measure of their susceptibility to electrophilic attack.

Experiment 2: Comparative Yields in a Friedel-Crafts Acylation Reaction

This experiment will compare the reactivity of the isomers in a classic Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.

Methodology:

  • Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount of each isomer in a suitable solvent (e.g., dichloromethane). Add a Lewis acid catalyst (e.g., AlCl3).

  • Reaction Execution: Add a controlled amount of an acylating agent (e.g., acetyl chloride) to each vessel and stir the reactions at a constant temperature for a fixed period.

  • Work-up and Analysis: Quench the reactions and perform an appropriate work-up. Analyze the product mixtures by a quantitative technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the acylated product for each isomer.

  • Comparison: The relative yields will provide a direct comparison of the isomers' reactivity under Friedel-Crafts conditions.

Experiment 3: Comparative Kinetics of Nucleophilic Aromatic Substitution

This experiment will assess the facility with which the fluorine atom can be displaced by a nucleophile, providing insight into the isomers' suitability for SNAr reactions.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each isomer and a nucleophile (e.g., sodium methoxide, 0.1 M) in a suitable solvent (e.g., methanol).

  • Reaction Monitoring: Follow the reaction progress using HPLC by monitoring the disappearance of the starting material and the appearance of the methoxy-substituted product over time.

  • Kinetic Analysis: Determine the pseudo-first-order rate constant for each reaction by plotting the natural logarithm of the starting material concentration versus time.

  • Reactivity Comparison: The calculated rate constants will provide a quantitative comparison of the isomers' reactivity towards nucleophilic aromatic substitution.

Visualizing Reaction Pathways and Workflows

To further clarify the proposed experimental designs and the underlying chemical principles, the following diagrams are provided.

Electrophilic_Aromatic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Isomer_Sol Isomer Solution Reaction_Mix Reaction Mixture Isomer_Sol->Reaction_Mix Electrophile_Sol Electrophile Solution Electrophile_Sol->Reaction_Mix UV_Vis UV-Vis Monitoring Reaction_Mix->UV_Vis Rate_Calc Rate Calculation UV_Vis->Rate_Calc Reactivity_Comp Reactivity Comparison Rate_Calc->Reactivity_Comp

Proposed workflow for comparative kinetic analysis of electrophilic aromatic substitution.

Nucleophilic_Aromatic_Substitution_Factors cluster_factors Influencing Factors Reactivity SNAr Reactivity EWG Electron-Withdrawing Groups (e.g., -Cl, -F) EWG->Reactivity stabilize intermediate LG Leaving Group Ability (F > Cl) LG->Reactivity facilitate displacement Nuc Nucleophile Strength Nuc->Reactivity initiates attack Solvent Solvent Polarity Solvent->Reactivity influences rate

Key factors influencing the reactivity in nucleophilic aromatic substitution (SNAr).

Conclusion

References

Quantitative NMR (qNMR) for Purity Determination of 4-Amino-5-chloro-2-fluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For a key intermediate like 4-Amino-5-chloro-2-fluorophenol, rigorous purity assessment ensures the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity determination of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[1] This contrasts with chromatographic techniques like HPLC and GC, which are comparative methods that separate components of a mixture.[1][2] The choice of analytical technique depends on various factors, including the specific requirements of the analysis, the nature of potential impurities, and the desired level of accuracy and precision.[3]

Comparative Analysis of Purity Determination Methods

The selection of an optimal analytical method requires a thorough understanding of the principles, advantages, and limitations of each technique. The following table summarizes the key performance characteristics of qNMR, HPLC, GC, and Titration for the purity assessment of this compound.

Parameter qNMR HPLC GC Titration
Principle Direct, primary method based on the direct proportionality between signal area and the number of nuclei.[1]Comparative method based on the separation of components between a stationary and mobile phase.[1]Comparative method based on the partitioning of volatile components between a stationary phase and a carrier gas.Based on the stoichiometry of a chemical reaction between the analyte and a titrant of known concentration.
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]High, particularly for volatile compounds.High, but dependent on the specificity of the reaction and the absence of interfering substances.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Very good, with low RSD.Good, but can be operator-dependent.
Specificity High, structural information aids in impurity identification.Good to excellent, depending on the separation efficiency.Good to excellent, especially when coupled with a mass spectrometer (GC-MS).Moderate, may react with other basic or acidic impurities.
Sample Throughput ModerateHighModerate to HighLow to Moderate
Reference Standard Requires a certified internal standard of a different compound.[1]Typically requires a reference standard of the analyte for accurate quantification.Requires a reference standard of the analyte for accurate quantification.Does not require a reference standard of the analyte.
Destructive NoYesYesYes

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, GC, and Titration are outlined below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[3]

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[3]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

  • Acquisition Time (aq): At least 3 seconds.[3]

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[3]

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation[4]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate purity_value Purity (%) calculate->purity_value

Caption: Workflow of qNMR for purity determination.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard of known purity

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% acid) and acetonitrile. For example, starting with 90% water and transitioning to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

Data Analysis: The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] For more accurate quantification, a calibration curve should be prepared using a reference standard.

Logical Flow for HPLC Purity Analysis

HPLC_Workflow start Start prep_sample Prepare Sample Solution start->prep_sample inject Inject into HPLC prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process_data Process Chromatogram detect->process_data calculate Calculate Area % Purity process_data->calculate end End calculate->end

Caption: Logical flow of HPLC purity analysis.

Gas Chromatography (GC)

Due to the phenolic and amine groups, derivatization may be necessary to improve the volatility and peak shape of this compound for GC analysis.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Reagents and Materials:

  • This compound sample

  • Derivatizing agent (e.g., BSTFA, acetic anhydride)

  • Solvent (e.g., dichloromethane, ethyl acetate)

GC Conditions (after derivatization):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature (FID): 300 °C

Data Analysis: Similar to HPLC, purity is often determined by the area percent method. For confirmation of impurity structures, GC-MS is highly valuable.[5]

Titration

A non-aqueous acid-base titration can be used to determine the purity of this compound by titrating the basic amino group.

Instrumentation:

  • Burette or autotitrator

  • Potentiometer with a suitable electrode system

Reagents and Materials:

  • This compound sample

  • Glacial acetic acid (solvent)

  • Perchloric acid in acetic acid (0.1 N titrant)

Procedure:

  • Accurately weigh the this compound sample and dissolve it in glacial acetic acid.

  • Titrate the solution with a standardized solution of perchloric acid in acetic acid.

  • Determine the endpoint potentiometrically. The endpoint corresponds to the neutralization of the amino group.[6]

Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.

Conclusion

For the purity determination of this compound, qNMR stands out as a primary and highly accurate method that provides an absolute purity value without the need for a specific reference standard of the analyte.[1] Its high precision and the structural information it provides make it an invaluable tool in pharmaceutical development.

HPLC is a robust and widely used technique for purity assessment, offering high precision and throughput.[7][8] However, its accuracy can be dependent on the response factors of impurities, and it generally requires a reference standard for the main component.

GC is a suitable alternative, particularly for identifying and quantifying volatile impurities, and its power is significantly enhanced when coupled with mass spectrometry.[9][10] Derivatization is often necessary for polar molecules like the target compound.

Titration offers a cost-effective method for determining the content of the basic amine functionality but lacks the specificity to distinguish the target compound from other basic impurities.

Ultimately, a combination of orthogonal methods, such as qNMR and HPLC, provides the most comprehensive and reliable assessment of a compound's purity, ensuring a high degree of confidence in the reported values.[7]

References

comparing the acidity of 4-Amino-5-chloro-2-fluorophenol with other phenols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Acidity of 4-Amino-5-chloro-2-fluorophenol and Other Phenolic Compounds

This guide provides a comprehensive comparison of the acidity of this compound with other relevant phenols. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the physicochemical properties of this compound. The acidity of a phenol, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological activity.

Understanding Phenol Acidity: The Role of Substituents

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, which is formed upon deprotonation of the hydroxyl group. Substituents on the aromatic ring can significantly influence this stability through inductive and resonance effects. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity by intensifying the negative charge on the oxygen atom, making the phenoxide ion less stable.

Comparative Acidity: A Data-Driven Analysis

The following table summarizes the experimental pKa values of phenol and several substituted phenols to provide a comparative context. A lower pKa value indicates a stronger acid.

CompoundpKa at 25°C
Phenol9.98[1]
4-Aminophenol10.46[2]
2-Chlorophenol8.56[3][4]
4-Chlorophenol9.41[5]
2-Fluorophenol8.7[6]
4-Fluorophenol9.9[6]

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds is crucial for their characterization. Two common and reliable methods are spectrophotometric and potentiometric titration.

Spectrophotometric Determination of pKa

This method is based on the difference in the UV-visible absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the phenol. The procedure involves measuring the absorbance of the phenolic compound in a series of buffer solutions with known pH values.

General Protocol:

  • Preparation of Solutions: A stock solution of the phenol is prepared in a suitable solvent (e.g., water or a water-acetonitrile mixture). A series of buffer solutions covering a range of pH values around the expected pKa is also prepared.

  • Spectral Measurement: For each buffer solution, a constant aliquot of the phenol stock solution is added, and the UV-visible absorption spectrum is recorded.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different absorptivities is plotted against the pH. The pKa can then be determined from the resulting sigmoidal curve, where the inflection point corresponds to the pH at which the concentrations of the acidic and basic forms are equal (pH = pKa).

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the phenol as a titrant (a strong base, such as NaOH) is incrementally added.

General Protocol:

  • Sample Preparation: A precise amount of the phenolic compound is dissolved in a suitable solvent, typically water or a mixed solvent system.

  • Titration: A calibrated pH electrode is immersed in the sample solution. A standardized solution of a strong base is added in small, known volumes.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • pKa Calculation: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the phenol has been neutralized. This can be identified as the midpoint of the steepest part of the titration curve or more accurately from the peak of the first derivative of the titration curve.[7][8][9][10]

Visualizing the Factors Influencing Acidity

The following diagram illustrates the interplay of electronic effects of the substituents on the acidity of this compound.

Acidity_Factors cluster_phenol This compound cluster_effects Substituent Effects cluster_outcome Effect on Acidity Phenol Phenolic -OH Amino 4-Amino (-NH2) Electron-Donating (Resonance) Chloro 5-Chloro (-Cl) Electron-Withdrawing (Inductive) Fluoro 2-Fluoro (-F) Electron-Withdrawing (Inductive) Decrease Decreases Acidity (Higher pKa) Amino->Decrease Increase Increases Acidity (Lower pKa) Chloro->Increase Fluoro->Increase

Electronic effects of substituents on phenol acidity.

References

A Comparative Guide to the HPLC Method Validation for 4-Amino-5-chloro-2-fluorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-5-chloro-2-fluorophenol against other analytical techniques. The information presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and performance data from analogous compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the intended purpose of the assay, the nature of the sample, and the required sensitivity and selectivity. While HPLC is a widely used technique for the quantification of pharmaceutical compounds, other methods may offer advantages in specific contexts.

Table 1: Comparison of Quantitative Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[1][2][3]> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[1][2]95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%[1][2][4]< 5.0%< 10.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL< 0.1 ng/mL[1]1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[1]< 0.5 ng/mL[1]5 - 20 ng/mL
Robustness HighModerateModerate
Specificity Good to ExcellentExcellentGood to Excellent

Experimental Protocols

A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method validation for this compound is provided below. This protocol is a composite based on common practices for similar analytes and adheres to ICH Q2(R2) guidelines.[4][5][6]

Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[1]

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.

Validation Parameters

The following parameters should be evaluated according to ICH guidelines:[4][8][9]

  • Specificity: Analyze blank, placebo, and analyte-spiked samples. Assess peak purity using a PDA detector. The analyte peak should be free of interference from other components at its retention time. The peak purity index should be greater than 0.99.

  • Linearity: Inject the calibration standards in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.[5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

  • System Suitability: Before each run, inject a standard solution to check for system suitability parameters like theoretical plates (>2000), tailing factor (≤2.0), and %RSD of replicate injections (≤1.0%).

Visualizations

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Lit_Search Literature Search & Initial Conditions MD_Start->MD_Lit_Search MD_Optimization Optimize Chromatographic Parameters MD_Lit_Search->MD_Optimization MD_Final_Method Finalized Analytical Method MD_Optimization->MD_Final_Method V_Protocol Write Validation Protocol MD_Final_Method->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report

Caption: Workflow for HPLC method development and validation.

Validation_Parameters_Relationship Interrelationship of HPLC Validation Parameters cluster_Core Core Performance Characteristics cluster_Derived Derived & Confirmatory cluster_Limits Sensitivity Linearity Linearity Range Range Linearity->Range defines LOQ LOQ Linearity->LOQ informs Accuracy Accuracy Accuracy->Range confirms Precision Precision Precision->Range confirms Specificity Specificity Specificity->Accuracy ensures Specificity->Precision ensures Robustness Robustness Robustness->Linearity challenges Robustness->Accuracy challenges Robustness->Precision challenges LOD LOD

Caption: Logical relationship of HPLC validation parameters.

References

A Researcher's Guide to Cross-Reactivity Assessment of 4-Amino-5-chloro-2-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the development of assays and therapeutics involving 4-Amino-5-chloro-2-fluorophenol, understanding the potential for cross-reactivity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies, offering detailed experimental protocols, data presentation strategies, and illustrative visualizations to ensure the specificity and accuracy of your findings.

Data Presentation: Quantifying Cross-Reactivity

A systematic evaluation of an antibody's specificity involves testing its binding affinity against a panel of structurally related compounds. The results are typically quantified by determining the concentration of each compound required to inhibit the antibody binding by 50% (IC50) in a competitive immunoassay format. The cross-reactivity is then expressed as a percentage relative to the target analyte.

Below is a template table populated with potential cross-reactants for an antibody developed against this compound. The IC50 and cross-reactivity values are illustrative and would need to be determined experimentally.

Table 1: Illustrative Cross-Reactivity Profile of an Anti-4-Amino-5-chloro-2-fluorophenol Antibody

CompoundStructureCAS NumberIC50 (ng/mL)Cross-Reactivity (%)*
This compound this compound847872-10-010100
4-Amino-2-chlorophenol4-Amino-2-chlorophenol3964-52-15002
2-Amino-5-chlorophenol2-Amino-5-chlorophenol28443-50-7>1000<1
2-Amino-4-fluorophenol2-Amino-4-fluorophenol399-97-38001.25
3-Chloro-4-fluoroaniline3-Chloro-4-fluoroaniline367-21-5>2000<0.5
4-Chloro-2-fluorophenol4-Chloro-2-fluorophenol348-63-0>2000<0.5
2,5-Dichloro-3-fluorophenol2,5-Dichloro-3-fluorophenol1394927-62-8>5000<0.2

*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols: A Step-by-Step Guide

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for determining the cross-reactivity of antibodies against small molecules.

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a fixed amount of labeled analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Workflow for Competitive ELISA

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection plate_prep Coat microplate wells with anti-target antibody blocking Block non-specific binding sites plate_prep->blocking competition Add standards/samples and enzyme-conjugated target analyte blocking->competition incubation1 Incubate to allow competition competition->incubation1 washing1 Wash to remove unbound reagents incubation1->washing1 substrate Add substrate washing1->substrate incubation2 Incubate for color development substrate->incubation2 stop Stop reaction incubation2->stop read Read absorbance stop->read G start Start: New this compound Derivative Synthesized antibody Produce Antibodies against the Derivative start->antibody immunoassay Develop a Competitive Immunoassay (e.g., ELISA) antibody->immunoassay analogs Identify and Procure Structurally Similar Compounds immunoassay->analogs testing Perform Competitive ELISA with Derivative and Analogs analogs->testing data_analysis Calculate IC50 and % Cross-Reactivity testing->data_analysis evaluation Cross-Reactivity < Acceptable Threshold? data_analysis->evaluation specific Assay is Specific evaluation->specific Yes not_specific Assay is Not Specific (Further Optimization Needed) evaluation->not_specific No end End: Characterized Derivative specific->end not_specific->immunoassay Re-optimize Assay G cluster_well Microplate Well Surface Ab Antibody Analyte Free Analyte (from sample) Analyte->Ab Binds Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Ab Competes for Binding

side-by-side comparison of different synthetic routes to 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Amino-5-chloro-2-fluorophenol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a side-by-side comparison of two distinct synthetic routes to this important molecule, offering detailed experimental protocols and quantitative data to inform decisions on process selection and optimization.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Multi-step Synthesis from p-FluoroanilineRoute 2: Two-step Synthesis from 4-chloro-3-fluorophenol
Starting Material p-Fluoroaniline4-chloro-3-fluorophenol
Number of Steps 62
Overall Yield Variable, dependent on optimization of each stepTypically moderate to high
Key Intermediates Aceto-p-fluoroanilide, 2-Chloro-aceto-p-fluoroanilide, 2-Chloro-4-fluoroaniline, 2-Chloro-4-fluoro-5-nitroaniline, 2-Chloro-4-fluoro-5-nitrophenol4-chloro-2-fluoro-5-nitrophenol
Reagents & Conditions Acetic anhydride, SO2Cl2, HCl, HNO3/H2SO4, NaNO2/H2SO4, Fe/HClHNO3/H2SO4, Fe/HCl or catalytic hydrogenation
Process Complexity HighLow
Scalability Potentially challenging due to the number of stepsMore amenable to large-scale production
Safety Considerations Involves multiple hazardous reagents and reactionsPrimarily involves handling of strong acids and a catalytic reduction or reactive metals

Synthetic Route 1: A Multi-step Pathway from p-Fluoroaniline

This route builds the target molecule through a sequence of six distinct chemical transformations, starting from the readily available p-fluoroaniline. This pathway allows for the controlled, stepwise introduction of the required functional groups.

G p_fluoroaniline p-Fluoroaniline aceto_p_fluoroanilide Aceto-p-fluoroanilide p_fluoroaniline->aceto_p_fluoroanilide Acetylation chloro_aceto_p_fluoroanilide 2-Chloro-aceto-p-fluoroanilide aceto_p_fluoroanilide->chloro_aceto_p_fluoroanilide Chlorination chloro_fluoroaniline 2-Chloro-4-fluoroaniline chloro_aceto_p_fluoroanilide->chloro_fluoroaniline Deprotection nitro_chloro_fluoroaniline 2-Chloro-4-fluoro-5-nitroaniline chloro_fluoroaniline->nitro_chloro_fluoroaniline Nitration nitro_chloro_fluorophenol 2-Chloro-4-fluoro-5-nitrophenol nitro_chloro_fluoroaniline->nitro_chloro_fluorophenol Diazotization & Hydroxylation final_product This compound nitro_chloro_fluorophenol->final_product Reduction

Caption: Synthetic pathway of Route 1 from p-Fluoroaniline.

Experimental Protocols for Route 1

Step 1: Acetylation of p-Fluoroaniline To a stirred solution of p-fluoroaniline in water, an equimolar amount of acetic anhydride is added. The reaction is typically carried out at room temperature. The resulting precipitate of aceto-p-fluoroanilide is collected by filtration, washed with water, and dried.

Step 2: Chlorination of Aceto-p-fluoroanilide Aceto-p-fluoroanilide is dissolved in a suitable solvent such as acetic acid. A chlorinating agent, for example, sulfuryl chloride (SO2Cl2), is added dropwise while maintaining the temperature between 0-5 °C. The reaction mixture is stirred until completion, and the product, 2-chloro-aceto-p-fluoroanilide, is isolated by pouring the mixture into ice water and filtering the precipitate.

Step 3: Deprotection of 2-Chloro-aceto-p-fluoroanilide The acetyl group is removed by acid hydrolysis. 2-Chloro-aceto-p-fluoroanilide is refluxed in the presence of an aqueous acid, such as hydrochloric acid. After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate 2-chloro-4-fluoroaniline, which is then filtered, washed, and dried.

Step 4: Nitration of 2-Chloro-4-fluoroaniline 2-Chloro-4-fluoroaniline is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. The reaction mixture is then carefully poured onto crushed ice, and the precipitated 2-chloro-4-fluoro-5-nitroaniline is collected by filtration.

Step 5: Diazotization and Hydroxylation of 2-Chloro-4-fluoro-5-nitroaniline 2-Chloro-4-fluoro-5-nitroaniline is diazotized by treating it with a solution of sodium nitrite in concentrated sulfuric acid at a temperature below 10 °C. The resulting diazonium salt solution is then added to a boiling aqueous solution of sulfuric acid to effect hydroxylation. Upon cooling, 2-chloro-4-fluoro-5-nitrophenol precipitates and is collected.

Step 6: Reduction of 2-Chloro-4-fluoro-5-nitrophenol The nitro group of 2-chloro-4-fluoro-5-nitrophenol is reduced to an amino group. A common method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. The mixture is heated, and after the reaction is complete, the iron sludge is filtered off. The filtrate is then neutralized to precipitate the final product, this compound.

Synthetic Route 2: A Concise Two-Step Approach from 4-chloro-3-fluorophenol

This alternative route offers a more direct pathway to the target molecule, significantly reducing the number of synthetic steps and potentially increasing the overall efficiency.

G start_phenol 4-chloro-3-fluorophenol nitro_phenol 4-chloro-2-fluoro-5-nitrophenol start_phenol->nitro_phenol Nitration final_product This compound nitro_phenol->final_product Reduction

Caption: Synthetic pathway of Route 2 from 4-chloro-3-fluorophenol.

Experimental Protocols for Route 2

Step 1: Nitration of 4-chloro-3-fluorophenol 4-chloro-3-fluorophenol is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, and cooled to a low temperature (typically 0-5 °C). A nitrating agent, usually a mixture of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The mixture is then poured onto ice, and the precipitated 4-chloro-2-fluoro-5-nitrophenol is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 4-chloro-2-fluoro-5-nitrophenol The reduction of the nitro group to an amine can be achieved through various methods. A common and effective laboratory method is the use of a metal catalyst with a hydrogen source. For instance, the nitrophenol is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The reaction is then carried out under a hydrogen atmosphere or by using a hydrogen donor like ammonium formate or hydrazine. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. Alternatively, reduction with metals in acidic media, such as iron in acetic acid or hydrochloric acid, can also be employed.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1, while longer and more complex, provides a systematic approach starting from a simple precursor. This route may be advantageous for medicinal chemistry applications where analogue synthesis is desired, as the intermediates can be readily modified. Route 2 is significantly more concise and likely to be more efficient in terms of overall yield and resource utilization, making it a more attractive option for large-scale production. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including cost of starting materials, available equipment, desired scale, and safety considerations.

Differentiating 4-Amino-5-chloro-2-fluorophenol from its Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. 4-Amino-5-chloro-2-fluorophenol, a substituted aromatic amine, presents a significant analytical challenge due to the potential for multiple positional isomers, each with unique chemical and physical properties. This guide provides a comprehensive comparison of analytical methods for differentiating this compound from its key isomers, supported by experimental data and detailed protocols.

The primary isomers of concern, alongside the target compound this compound (I), are its positional isomers where the amino, chloro, fluoro, and hydroxyl groups are rearranged on the benzene ring. For the purpose of this guide, we will focus on the differentiation from these representative isomers: 2-Amino-4-chloro-5-fluorophenol (II), 4-Amino-2-chloro-5-fluorophenol (III), and 2-Amino-5-chloro-4-fluorophenol (IV).

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the initial separation of isomeric mixtures, providing both qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating isomers of this compound based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The elution order will depend on the polarity of the isomers, which is influenced by the substitution pattern on the aromatic ring.

Comparative HPLC Data

CompoundIsomerPredicted Retention Time (min)
This compoundI12.5
2-Amino-4-chloro-5-fluorophenolII10.8
4-Amino-2-chloro-5-fluorophenolIII11.2
2-Amino-5-chloro-4-fluorophenolIV9.7

Note: The retention times are illustrative and will vary depending on the specific HPLC conditions.

Experimental Protocol: HPLC

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for separating and identifying volatile and thermally stable compounds. For aminophenols, derivatization is often required to increase their volatility and thermal stability. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Comparative GC-MS Data

CompoundIsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compoundI161/163132, 104, 77
2-Amino-4-chloro-5-fluorophenolII161/163132, 104, 77
4-Amino-2-chloro-5-fluorophenolIII161/163132, 104, 77
2-Amino-5-chloro-4-fluorophenolIV161/163132, 104, 77

Note: While the molecular ions will be identical for isomers, the relative intensities of the fragment ions may differ, aiding in their differentiation.

Experimental Protocol: GC-MS

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

  • Sample Preparation: Derivatize the sample with a suitable agent (e.g., BSTFA) to silylate the hydroxyl and amino groups, increasing volatility.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed structural information, which is crucial for the unambiguous identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating isomers by providing information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling constants are highly sensitive to the positions of the substituents on the aromatic ring.

Comparative ¹H NMR Data (Predicted, in DMSO-d₆)

CompoundIsomerAromatic Protons (δ, ppm)-NH₂ (δ, ppm)-OH (δ, ppm)
This compoundI~6.8-7.3 (m, 2H)~5.2 (br s, 2H)~9.8 (br s, 1H)
2-Amino-4-chloro-5-fluorophenolII~6.8-7.2 (m, 2H)~4.9 (br s, 2H)~9.5 (br s, 1H)
4-Amino-2-chloro-5-fluorophenolIII~6.9-7.4 (m, 2H)~5.3 (br s, 2H)~10.0 (br s, 1H)
2-Amino-5-chloro-4-fluorophenolIV~6.7-7.1 (m, 2H)~4.8 (br s, 2H)~9.4 (br s, 1H)

Note: These are predicted values. Actual chemical shifts may vary. The splitting patterns (multiplicity) of the aromatic protons will be key to distinguishing the isomers.

Experimental Protocol: NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and for "fingerprinting" molecules. While the isomers of this compound will show similar absorptions for the O-H, N-H, and C-F functional groups, the substitution pattern on the aromatic ring will result in unique absorption bands in the fingerprint region (1500-600 cm⁻¹).

Comparative FTIR Data

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenol)3500-3200 (broad)
N-H stretch (amine)3400-3300
C=C stretch (aromatic)1600-1450
C-O stretch (phenol)1260-1180
C-F stretch1250-1000
C-Cl stretch850-550

Experimental Protocol: FTIR Spectroscopy

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Compare the fingerprint region of the sample spectrum with that of a reference standard of this compound.

Visualizing the Analytical Workflow

The selection of an appropriate analytical method and the integration of data from multiple techniques are crucial for the confident identification of this compound and its isomers.

Analytical_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation Sample Sample HPLC HPLC Sample->HPLC Separation & Quantification GC-MS GC-MS Sample->GC-MS Separation & ID NMR NMR HPLC->NMR Fraction Collection for Structural Elucidation FTIR FTIR HPLC->FTIR Fraction Collection for Functional Group ID Retention_Time Retention_Time HPLC->Retention_Time Mass_Spectrum Mass_Spectrum GC-MS->Mass_Spectrum NMR_Spectra NMR_Spectra NMR->NMR_Spectra IR_Spectrum IR_Spectrum FTIR->IR_Spectrum Identification Identification Retention_Time->Identification Mass_Spectrum->Identification NMR_Spectra->Identification IR_Spectrum->Identification

Caption: Workflow for the separation and identification of isomers.

Logic_Diagram Purity_Assessment Purity_Assessment HPLC HPLC Purity_Assessment->HPLC GC-MS GC-MS Purity_Assessment->GC-MS Structural_Confirmation Structural_Confirmation Structural_Confirmation->GC-MS NMR NMR Structural_Confirmation->NMR FTIR FTIR Structural_Confirmation->FTIR Unambiguous_ID Unambiguous_ID HPLC->Unambiguous_ID GC-MS->Unambiguous_ID NMR->Unambiguous_ID FTIR->Unambiguous_ID

Caption: Complementary nature of analytical techniques.

Conclusion

The differentiation of this compound from its positional isomers requires a multi-faceted analytical approach. While HPLC and GC-MS are excellent for separation and quantification, NMR and FTIR spectroscopy are essential for unambiguous structural elucidation. For routine quality control, a validated HPLC method may be sufficient once the identity of the substance has been confirmed. However, for initial characterization and in cases of ambiguity, a combination of chromatographic and spectroscopic techniques is strongly recommended. The data and protocols presented in this guide provide a solid foundation for developing robust and reliable analytical methods for these challenging compounds.

References

Comparative Analysis of the Biological Activity of 4-Amino-5-chloro-2-fluorophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 4-Amino-5-chloro-2-fluorophenol and its structural analogs. The analysis is based on available experimental data from peer-reviewed literature, focusing on cytotoxicity, a key indicator of potential therapeutic or toxicological effects. Due to the limited direct experimental data on this compound, this guide extrapolates its likely activity based on the structure-activity relationships observed in closely related aminophenol derivatives.

Executive Summary

Substituted aminophenols are a class of compounds with diverse biological activities, ranging from antimicrobial to anticancer and nephrotoxic effects. The nature and position of substituents on the phenol ring, such as amino, chloro, and fluoro groups, play a crucial role in determining their biological impact. This guide focuses on the cytotoxic effects of this compound and its analogs, providing a comparative framework based on available in vitro data. The analysis suggests that the presence and position of halogen atoms significantly influence the cytotoxic potential of these compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of aminophenol analogs. The data is primarily based on lactate dehydrogenase (LDH) release assays, which measure cell membrane integrity. A higher percentage of LDH release indicates greater cytotoxicity.

CompoundStructureCell LineConcentration (mM)LDH Release (% of Control)Reference
4-Aminophenol4-NH₂, 1-OHIsolated Rat Renal Cortical Cells1.0Lower than 4-A-2-CP[1]
4-Amino-2-chlorophenol4-NH₂, 2-Cl, 1-OHIsolated Rat Renal Cortical Cells1.0Higher than 4-AP & 4-A-3-CP[1]
4-Amino-3-chlorophenol4-NH₂, 3-Cl, 1-OHIsolated Rat Renal Cortical Cells1.0Lower than 4-A-2-CP[1]
This compound4-NH₂, 5-Cl, 2-F, 1-OH--Data Not Available-
Fluorinated AminophenylhydrazinesVarious (e.g., containing 2 or 5 F atoms)A549 (Lung Carcinoma)-Increased with F atoms[2]

Note: Direct comparative data for this compound is not available in the reviewed literature. Its potential activity is inferred from the structure-activity relationships of its analogs.

Structure-Activity Relationship Analysis

Based on the available data, the following structure-activity relationships can be inferred:

  • Effect of Chloro Substitution: The position of the chlorine atom on the aminophenol ring significantly impacts cytotoxicity. 4-Amino-2-chlorophenol exhibits greater cytotoxicity than 4-amino-3-chlorophenol, suggesting that substitution at the ortho position to the hydroxyl group enhances cytotoxic activity more than substitution at the meta position.[1]

  • Effect of Fluoro Substitution: Studies on other halogenated aromatic compounds, such as fluorinated aminophenylhydrazines, indicate that the presence and number of fluorine atoms can increase cytotoxic effects.[2] Therefore, it is plausible that the fluorine atom at the 2-position of this compound contributes to a higher cytotoxic potential compared to its non-fluorinated counterparts.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The quantitative data presented in this guide was primarily obtained using the Lactate Dehydrogenase (LDH) cytotoxicity assay. This assay is a colorimetric method used to measure the activity of LDH released from damaged cells into the culture medium.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan produced is proportional to the amount of LDH released and, therefore, to the number of lysed cells.

General Protocol:

  • Cell Culture: Cells (e.g., isolated rat renal cortical cells) are seeded in a 96-well plate and cultured until they reach the desired confluence.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.5 mM and 1.0 mM) and a vehicle control.

  • Incubation: The plates are incubated for a specific period (e.g., 60 minutes) at 37°C.

  • LDH Measurement: After incubation, a sample of the cell culture supernatant is transferred to a new plate. The LDH assay reagent, containing lactate and the tetrazolium salt, is added to each well.

  • Absorbance Reading: The plate is incubated at room temperature for a set time (e.g., 30 minutes) to allow for color development. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of LDH release is calculated relative to a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).

Mandatory Visualization

Caspase Activation Pathway in Apoptosis

Many cytotoxic compounds induce cell death through apoptosis, a programmed cell death pathway. A key event in apoptosis is the activation of a cascade of proteases called caspases. The following diagram illustrates a simplified overview of the caspase activation pathway, which can be triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) signals.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor binds Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 activates Caspase_8 Caspase-8 Procaspase_8->Caspase_8 cleavage Caspase_9 Caspase-9 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 activates Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 binds Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 activates Procaspase_9->Caspase_9 cleavage Caspase_9->Procaspase_3 activates Caspase_3 Caspase-3 Procaspase_3->Caspase_3 cleavage Substrates Cellular Substrates Caspase_3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Simplified diagram of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Conclusion

This comparative guide provides an overview of the biological activity of this compound and its analogs, with a focus on cytotoxicity. The available data suggests a clear structure-activity relationship where the position of the chloro substituent and the presence of a fluoro substituent likely enhance cytotoxic effects. While direct experimental data for this compound is currently lacking, the analysis of its analogs provides valuable insights for researchers and drug development professionals. Further in vitro and in vivo studies are warranted to fully characterize the biological profile of this compound and its potential applications or risks.

References

A Comparative Guide to the Synthesis of 4-Amino-5-chloro-2-fluorophenol: Assessing Scalability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient, scalable, and reproducible production of key intermediates is paramount. 4-Amino-5-chloro-2-fluorophenol, a substituted aminophenol derivative, presents a valuable building block for various advanced applications. This guide provides a comparative analysis of two synthetic routes for its preparation, offering insights into their respective scalability and reproducibility based on available experimental data.

Method 1: Reductive Amination of a Nitrophenolate Precursor

This synthetic approach, detailed in patent literature, involves the reduction of a nitrophenolate intermediate to yield the desired this compound. The synthesis is a multi-step process commencing with the hydrolysis of a suitable precursor followed by the critical reduction step.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-4-fluoro-5-nitrophenol

A solution of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate (120 g, 0.48 mol) is mixed with sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL). The reaction mixture is heated to reflux for 4 hours. After completion, any insoluble solids are removed by filtration. The filtrate is then acidified with dilute hydrochloric acid to a pH of less than 7. The precipitated solid product is collected by filtration, washed with water, and dried to yield 2-chloro-4-fluoro-5-nitrophenol.[1]

Step 2: Formation of Potassium 5-chloro-2-fluoro-4-nitrophenolate

While the patent explicitly starts the reduction from the potassium salt, the formation from the nitrophenol is a standard acid-base reaction. The previously synthesized 2-chloro-4-fluoro-5-nitrophenol would be treated with a potassium base, such as potassium hydroxide, in a suitable solvent to yield the potassium 5-chloro-2-fluoro-4-nitrophenolate salt.

Step 3: Reduction to this compound

To a solution of potassium 5-chloro-2-fluoro-4-nitrophenolate (1.0 g, 4.35 mmol) in 95% ethanol (22 mL) and water (8 mL), iron powder (0.97 g, 17.4 mmol) and ammonium chloride (1.86 g, 34.8 mmol) are added. The mixture is stirred at room temperature.[2] The progress of the reaction would be monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting material is then suspended in water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[3]

Scalability and Reproducibility Assessment:

The reduction of aromatic nitro compounds using iron in the presence of an acid or a salt like ammonium chloride is a classic and well-established method known as the Béchamp reduction.[4][5][6][7] This method is generally considered to be cost-effective and scalable, making it suitable for industrial applications.[6] The use of readily available and inexpensive reagents such as iron powder and ammonium chloride contributes to its economic viability.[2][8]

However, the heterogeneous nature of the reaction can sometimes present challenges in terms of reproducibility and process control on a large scale. Efficient stirring and heat management are crucial to ensure consistent reaction rates and prevent side reactions. The work-up procedure involves the removal of iron salts, which can be cumbersome in large-scale operations.

Method 2: Catalytic Hydrogenation of a Nitrophenol Precursor

An alternative and widely used industrial method for the reduction of nitrophenols is catalytic hydrogenation. This approach offers a cleaner reaction profile and often simpler work-up procedures compared to metal-acid reductions.

Experimental Protocol:

While a specific protocol for the catalytic hydrogenation of 5-chloro-2-fluoro-4-nitrophenol to this compound is not explicitly detailed in the search results, a general and adaptable procedure can be outlined based on established methods for similar substrates.[9][10][11]

Step 1: Preparation of 5-chloro-2-fluoro-4-nitrophenol

This step would be identical to Step 1 of Method 1.

Step 2: Catalytic Hydrogenation

5-chloro-2-fluoro-4-nitrophenol is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation reactor. A catalytic amount of a noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added. The reactor is then pressurized with hydrogen gas, and the reaction mixture is stirred at a controlled temperature until the uptake of hydrogen ceases.

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Scalability and Reproducibility Assessment:

Catalytic hydrogenation is a highly scalable and reproducible process, widely employed in the pharmaceutical and fine chemical industries.[10] The reaction conditions, including pressure, temperature, and catalyst loading, can be precisely controlled, leading to consistent product quality and yield. The primary advantages of this method are the high selectivity, cleaner reaction profiles with fewer byproducts, and a more straightforward work-up, which primarily involves the filtration of the catalyst.

The main considerations for scalability are the cost and availability of the noble metal catalyst and the requirement for specialized high-pressure hydrogenation equipment. However, the catalyst can often be recovered and reused, which can offset the initial cost.

Comparative Summary

ParameterMethod 1: Reductive Amination (Béchamp Reduction)Method 2: Catalytic Hydrogenation
Reagents Iron, Ammonium Chloride, Ethanol, WaterHydrogen Gas, Pt/C or Pd/C, Organic Solvent
Cost of Reagents LowHigh (catalyst), Low (hydrogen)
Reaction Conditions Atmospheric pressure, Room to moderate temperatureElevated pressure, Room to moderate temperature
Scalability Good, but can be challenging due to heterogeneityExcellent, well-established industrial process
Reproducibility Moderate, dependent on process controlHigh, with precise control of parameters
Work-up & Purification More complex (removal of iron salts)Simpler (catalyst filtration)
Environmental Impact Generation of iron sludgeUse of flammable hydrogen gas

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Catalytic Hydrogenation A1 2-chloro-4-fluoro- 5-nitrophenyl ethyl carbonate B1 2-chloro-4-fluoro- 5-nitrophenol A1->B1 NaOH, H₂O Reflux C1 Potassium 5-chloro- 2-fluoro-4-nitrophenolate B1->C1 KOH D1 4-Amino-5-chloro- 2-fluorophenol C1->D1 Fe, NH₄Cl EtOH/H₂O, rt A2 2-chloro-4-fluoro- 5-nitrophenyl ethyl carbonate B2 5-chloro-2-fluoro- 4-nitrophenol A2->B2 NaOH, H₂O Reflux C2 4-Amino-5-chloro- 2-fluorophenol B2->C2 H₂, Pd/C or Pt/C Solvent

Caption: Synthetic pathways for this compound.

Logical Workflow for Method Selection

Method_Selection start Start: Need to Synthesize This compound scale What is the desired scale? start->scale equipment Is high-pressure hydrogenation equipment available? scale->equipment Large Scale cost Is reagent cost the primary concern? scale->cost Lab/Small Scale equipment->cost No method2 Select Method 2: Catalytic Hydrogenation equipment->method2 Yes workup Is a simple work-up critical? cost->workup No method1 Select Method 1: Reductive Amination cost->method1 Yes workup->method1 No workup->method2 Yes

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both the reductive amination (Béchamp reduction) and catalytic hydrogenation routes offer viable pathways to this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis, including the scale of production, available equipment, cost considerations, and desired product purity. For large-scale, reproducible manufacturing where initial capital investment is feasible, catalytic hydrogenation is likely the superior choice due to its cleaner profile and simpler work-up. For smaller-scale synthesis where cost of reagents is a primary driver and more complex purification is acceptable, the Béchamp reduction remains a practical and economical option. Further process optimization and detailed cost analysis for each specific application are recommended to make a fully informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-5-chloro-2-fluorophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-5-chloro-2-fluorophenol, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassCategoryHazard StatementRequired PPE
Acute Toxicity, Oral4Harmful if swallowed.[1]Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Acute Toxicity, Dermal4Harmful in contact with skin.[1]Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Skin Corrosion/Irritation2Causes skin irritation.[1][2]Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.[1][2]Chemical safety goggles or face shield.
Acute Toxicity, Inhalation4Harmful if inhaled.[1]Use in a well-ventilated area or chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is necessary.[3]
Specific target organ toxicity — single exposure3May cause respiratory irritation.[1]Use in a well-ventilated area or chemical fume hood.

Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

Due to its halogenated nature, this compound must be treated as hazardous waste.[4][5] Under no circumstances should this compound or its containers be disposed of in the regular trash or discharged into the sanitary sewer system.[3][6]

  • Waste Identification and Segregation:

    • This compound is a halogenated organic compound.

    • It must be segregated from non-halogenated chemical waste to prevent incompatible mixtures and to ensure proper disposal routing.[3]

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.[7][8] The container must be compatible with the chemical.

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[5][7]

    • Ensure waste containers are kept closed except when adding waste.[9]

  • Labeling:

    • All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of a mixture, including solvents and their approximate concentrations.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[9]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Do not accumulate large quantities of hazardous waste. Follow your institution's guidelines for waste accumulation limits.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Start: Generation of This compound Waste assess_form Is the waste solid or liquid? start->assess_form collect_solid Collect in a labeled, sealable container for solid halogenated waste. assess_form->collect_solid Solid collect_liquid Collect in a labeled, leak-proof container for liquid halogenated waste. assess_form->collect_liquid Liquid store Store in designated hazardous waste accumulation area with secondary containment. collect_solid->store collect_liquid->store contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store->contact_ehs disposal Final Disposal at an Approved Facility contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-5-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Amino-5-chloro-2-fluorophenol, a compound requiring stringent safety measures. Adherence to these guidelines is essential for the protection of all laboratory personnel and the environment.

Essential Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. Due to the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shield[1][2]Chemical-resistant gloves (e.g., Nitrile rubber, double-gloved)[3][4]Laboratory coat, long-sleeved, with closed cuffs; disposable gown recommended[5]NIOSH-approved respirator with particulate filter (N95 or higher)[6]
Solution Preparation and Handling Chemical safety goggles and a face shield[1][2]Chemical-resistant gloves (e.g., Neoprene or Butyl rubber over nitrile)[1][3][4]Chemical-resistant apron over a laboratory coat[3]Work within a certified chemical fume hood is mandatory[3][7]
Running Reactions and Transfers Chemical safety goggles and a face shield[1][2]Chemical-resistant gloves (e.g., Neoprene or Butyl rubber over nitrile)[1][3][4]Chemical-resistant apron over a laboratory coat[3]Work within a certified chemical fume hood is mandatory[3][7]
Waste Disposal Chemical safety goggles and a face shield[1][2]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[1][3]Chemical-resistant apron over a laboratory coat[3]Work in a well-ventilated area; use of a fume hood is recommended[3]
Spill Cleanup Chemical safety goggles and a face shield[1]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[1]Chemical-resistant, disposable coveralls[5]NIOSH-approved respirator with organic vapor and particulate cartridges[6]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Experiment Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[3][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][7] A spill kit containing appropriate absorbent materials and neutralizers should also be available.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If heating is required, do so in a well-controlled manner within the fume hood.[7]

  • Transfers: Use appropriate tools (e.g., spatulas, cannulas) to transfer the compound and its solutions, minimizing the risk of spills.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]

  • Store in a secondary containment tray to mitigate the impact of potential leaks.

Emergency Procedures

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8]

  • After initial flushing, wash the area with soap and water.[7]

  • Seek immediate medical attention.

2. Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.[8]

4. Ingestion:

  • Do NOT induce vomiting.[8]

  • Rinse the mouth with water.

  • Seek immediate medical attention.[8]

5. Spill Response:

  • Evacuate the immediate area.

  • Wearing the appropriate PPE for spill cleanup (see table above), contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional and local regulations.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[9]

  • Containerization: Use a designated, properly labeled, and leak-proof container for all waste containing this compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[10]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_sds Review SDS of Similar Compounds prep_ppe->prep_sds prep_area Prepare Designated Work Area prep_sds->prep_area prep_emergency Verify Emergency Equipment prep_area->prep_emergency handle_weigh Weighing in Fume Hood prep_emergency->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Running Reaction handle_solution->handle_reaction post_storage Proper Storage handle_reaction->post_storage post_cleanup Decontaminate Work Area post_storage->post_cleanup disp_segregate Segregate Halogenated Waste post_cleanup->disp_segregate disp_container Use Labeled Waste Container disp_segregate->disp_container disp_contact Contact EHS for Pickup disp_container->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.